Product packaging for Dicloxacillin-13C4(Cat. No.:)

Dicloxacillin-13C4

Cat. No.: B12405583
M. Wt: 474.3 g/mol
InChI Key: YFAGHNZHGGCZAX-DRBJMMGWSA-N
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Description

Dicloxacillin-13C4 is a useful research compound. Its molecular formula is C19H17Cl2N3O5S and its molecular weight is 474.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H17Cl2N3O5S B12405583 Dicloxacillin-13C4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H17Cl2N3O5S

Molecular Weight

474.3 g/mol

IUPAC Name

(2S,5R,6R)-6-[[3-(2,6-dichlorophenyl)-5-(113C)methyl-(4,5-13C2)1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C19H17Cl2N3O5S/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28)/t13-,14+,17-/m1/s1/i1+1,7+1,10+1,15+1

InChI Key

YFAGHNZHGGCZAX-DRBJMMGWSA-N

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N[13C](=O)[13C]3=[13C](ON=C3C4=C(C=CC=C4Cl)Cl)[13CH3])C(=O)O)C

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Dicloxacillin-13C4 for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Core Introduction

Dicloxacillin-13C4 is a stable isotope-labeled form of Dicloxacillin, a narrow-spectrum β-lactam antibiotic.[1] In this isotopically enriched version, four carbon atoms within the Dicloxacillin molecule have been replaced with the heavy isotope, carbon-13. This substitution results in a molecule that is chemically identical to its unlabeled counterpart but possesses a greater molecular weight. This key characteristic makes this compound an invaluable tool in analytical chemistry, particularly in mass spectrometry-based assays. It is primarily utilized as an internal standard for the accurate quantification of Dicloxacillin in complex biological matrices such as plasma and serum.[2]

The parent compound, Dicloxacillin, is a member of the penicillin class of antibiotics and is effective against Gram-positive bacteria, including β-lactamase-producing strains of Staphylococcus aureus.[3] Its mechanism of action involves the inhibition of bacterial cell wall synthesis, a process crucial for bacterial viability.[4][5]

This technical guide provides a comprehensive overview of this compound, its primary applications, detailed experimental protocols for its use, and a summary of its physicochemical properties.

Data Presentation: Physicochemical Properties

The following tables summarize the key quantitative data for this compound and its commonly used salt form.

PropertyValueSource(s)
Molecular Formula C₁₅¹³C₄H₁₇Cl₂N₃O₅S[6]
Molecular Weight 474.3 g/mol [6]
IUPAC Name (2S,5R,6R)-6-[[3-(2,6-dichlorophenyl)-5-(1¹³C)methyl-(4,5-¹³C₂)1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[6]
Synonyms HY-B1459AS[6]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₅¹³C₄H₁₈Cl₂N₃NaO₆S[1]
Molecular Weight 514.3 g/mol [1]
IUPAC Name sodium;(2S,5R,6R)-6-[[3-(2,6-dichlorophenyl)-5-(1¹³C)methyl-(4,5-¹³C₂)1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate[1]
Synonyms This compound (sodium hydrate), HY-W654157[1]

Table 2: Physicochemical Properties of this compound Sodium Salt Monohydrate

Signaling Pathway of Dicloxacillin's Mechanism of Action

Dicloxacillin, like other penicillin antibiotics, exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall. The primary targets of this action are the Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan is a critical component of the bacterial cell wall, providing structural integrity and protection against osmotic lysis.

The inhibition of PBPs by Dicloxacillin disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately, cell death.

Dicloxacillin Mechanism of Action cluster_bacterial_cell Bacterial Cell Dicloxacillin Dicloxacillin PBP Penicillin-Binding Proteins (PBPs) Dicloxacillin->PBP Inhibits Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis Catalyzes Cell_Lysis Cell Lysis (Bacterial Death) Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Forms Cell_Wall->Cell_Lysis Weakened Pharmacokinetic Study Workflow cluster_study_design Study Design & Dosing cluster_sample_collection Sample Collection cluster_sample_analysis Sample Analysis cluster_data_processing Data Processing & Reporting Subject_Recruitment Subject_Recruitment Drug_Administration Drug_Administration Subject_Recruitment->Drug_Administration Blood_Sampling Time-point Blood Sampling Drug_Administration->Blood_Sampling Plasma_Separation Plasma_Separation Blood_Sampling->Plasma_Separation Sample_Preparation Plasma Sample Preparation (Protein Precipitation) Plasma_Separation->Sample_Preparation IS_Spiking Spiking with This compound (IS) Sample_Preparation->IS_Spiking LC_MS_Analysis LC-MS/MS Analysis IS_Spiking->LC_MS_Analysis Data_Quantification Peak Integration & Concentration Calculation LC_MS_Analysis->Data_Quantification PK_Analysis Pharmacokinetic Parameter Calculation (AUC, Cmax, T1/2) Data_Quantification->PK_Analysis Final_Report Final_Report PK_Analysis->Final_Report

References

An In-depth Technical Guide to Dicloxacillin-13C4: Chemical Structure, Properties, and Analytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicloxacillin-13C4 is the isotopically labeled form of Dicloxacillin, a narrow-spectrum β-lactam antibiotic belonging to the penicillin class. The incorporation of four carbon-13 atoms into the molecule makes it an invaluable tool in pharmacokinetic studies, metabolic research, and as an internal standard for the quantitative analysis of Dicloxacillin in complex biological matrices. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key experimental applications of this compound.

Chemical Structure and Properties

This compound shares the same fundamental structure as Dicloxacillin, with the exception of the isotopic labeling. The carbon-13 isotopes are strategically placed within the isoxazole ring of the molecule.

Chemical Name: (2S,5R,6R)-6-[[3-(2,6-dichlorophenyl)-5-(1-¹³C)methyl-(4,5-¹³C₂)1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Molecular Formula: C₁₅¹³C₄H₁₇Cl₂N₃O₅S

The physicochemical properties of this compound are expected to be nearly identical to those of unlabeled Dicloxacillin due to the small mass difference imparted by the carbon-13 isotopes. The following table summarizes the key physicochemical properties of Dicloxacillin.

PropertyValueSource
Molecular Weight 474.3 g/mol [1]
Monoisotopic Mass 473.0400166 Da[1]
Melting Point 218 °C (decomposes)[2][3]
Water Solubility 3.63 mg/L[3][4]
pKa (Strongest Acidic) 2.76 - 3.75[3][4]
Appearance White to off-white powder or crystals

Mechanism of Action

Like other β-lactam antibiotics, Dicloxacillin exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.[5] Specifically, it targets and acylates the active site of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the cross-linking of peptidoglycan chains. This inhibition of peptidoglycan synthesis leads to a weakened cell wall, ultimately causing bacterial cell lysis and death. The bulky 3-(2,6-dichlorophenyl)-5-methylisoxazole side chain of Dicloxacillin provides steric hindrance that protects the β-lactam ring from hydrolysis by many bacterial β-lactamases, rendering it effective against penicillin-resistant strains of bacteria, particularly Staphylococcus aureus.

The mechanism of action is visually represented in the following signaling pathway diagram.

G cluster_bacterium Bacterial Cell Dicloxacillin Dicloxacillin PBP Penicillin-Binding Proteins (PBPs) Dicloxacillin->PBP Inhibits Peptidoglycan_synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_synthesis Catalyzes Cell_wall Bacterial Cell Wall Synthesis Peptidoglycan_synthesis->Cell_wall Cell_lysis Cell Lysis Cell_wall->Cell_lysis Weakened wall leads to

Caption: Mechanism of action of Dicloxacillin.

Experimental Protocols

General Synthesis Workflow for Isotopically Labeled Penicillins

While a specific protocol for the synthesis of this compound is not publicly detailed, a general workflow can be inferred from the synthesis of other isotopically labeled penicillins. The synthesis typically involves the coupling of a labeled side-chain precursor with the 6-aminopenicillanic acid (6-APA) nucleus.

G Start Start Labeled_precursor Synthesis of ¹³C-labeled isoxazole precursor Start->Labeled_precursor Activation Activation of the carboxylic acid group Labeled_precursor->Activation Coupling Coupling with 6-aminopenicillanic acid (6-APA) Activation->Coupling Purification Purification of Dicloxacillin-¹³C₄ Coupling->Purification Characterization Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Caption: General synthesis workflow for this compound.

A common method for the synthesis of unlabeled Dicloxacillin involves reacting 3-(2',6'-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride with 6-aminopenicillanic acid in a suitable solvent system.[2][3] For the synthesis of this compound, the isotopically labeled carbonyl chloride precursor would be required.

Quantification of Dicloxacillin using this compound by LC-MS/MS

This compound is an ideal internal standard for the quantification of Dicloxacillin in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its identical chromatographic behavior and distinct mass-to-charge ratio.

1. Sample Preparation:

  • Protein Precipitation: To a 100 µL plasma sample, add 200 µL of a precipitation solvent (e.g., acetonitrile or methanol containing an organic acid like formic acid).

  • Internal Standard Spiking: Add a known concentration of this compound solution to the sample before or after protein precipitation.

  • Vortex and Centrifuge: Vortex the mixture thoroughly and then centrifuge at high speed (e.g., 10,000 x g) to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used (e.g., 3.5 µm particle size, 100 mm x 4.6 mm).[6][7]

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is commonly employed.[6][7]

    • Flow Rate: A typical flow rate is around 0.5 mL/min.[7]

    • Injection Volume: 5-20 µL.[7]

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in either positive or negative ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions:

      • Dicloxacillin: Monitor the transition of the precursor ion (m/z) to a specific product ion.

      • This compound: Monitor the transition of the ¹³C-labeled precursor ion (m/z + 4) to its corresponding product ion.

3. Quantification:

  • A calibration curve is constructed by plotting the ratio of the peak area of Dicloxacillin to the peak area of this compound against the known concentrations of Dicloxacillin standards.

  • The concentration of Dicloxacillin in the unknown samples is then determined from this calibration curve.

The following diagram illustrates the general workflow for the quantification of Dicloxacillin using a stable isotope-labeled internal standard.

G Sample_Collection Biological Sample (e.g., Plasma) Spiking Spike with Dicloxacillin-¹³C₄ (Internal Standard) Sample_Collection->Spiking Extraction Sample Preparation (e.g., Protein Precipitation) Spiking->Extraction LC_Separation LC Separation (Reversed-Phase) Extraction->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Peak Area Ratio vs. Conc.) MS_Detection->Quantification

Caption: Workflow for Dicloxacillin quantification.

Conclusion

This compound is a critical analytical tool for researchers and drug development professionals. Its use as an internal standard in LC-MS/MS-based bioanalysis ensures accurate and precise quantification of Dicloxacillin, which is essential for pharmacokinetic and clinical studies. The well-understood mechanism of action of the parent compound, combined with the utility of its stable isotope-labeled form, makes this compound a cornerstone for advanced research in antibacterial drug development and monitoring.

References

Synthesis and Isotopic Purity of Dicloxacillin-¹³C₄: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity assessment of Dicloxacillin-¹³C₄. The methodologies outlined herein are designed to furnish drug development professionals and researchers with a detailed framework for the production and characterization of this stable isotope-labeled internal standard, which is crucial for pharmacokinetic and metabolic studies.

Introduction

Dicloxacillin is a narrow-spectrum β-lactam antibiotic of the penicillin class. The introduction of stable isotopes, such as carbon-13 (¹³C), into the molecular structure of drugs like Dicloxacillin is a powerful tool in drug discovery and development.[1] ¹³C-labeled compounds are chemically identical to their unlabeled counterparts but are distinguishable by mass spectrometry, making them ideal internal standards for quantitative bioanalysis. Dicloxacillin-¹³C₄ is specifically designed for use in mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accurate quantification of Dicloxacillin in complex biological matrices.

This guide details a plausible synthetic route for Dicloxacillin-¹³C₄, along with comprehensive protocols for its purification and the rigorous determination of its isotopic purity.

Synthesis of Dicloxacillin-¹³C₄

The synthesis of Dicloxacillin-¹³C₄ involves the coupling of a ¹³C-labeled side chain with the 6-aminopenicillanic acid (6-APA) core. A plausible and efficient synthetic strategy commences with a commercially available ¹³C-labeled precursor, such as [¹³C₄]-Ethyl acetoacetate, to introduce the four carbon-13 atoms into the final molecule.

Proposed Synthetic Pathway

The proposed synthesis is a multi-step process beginning with the synthesis of the ¹³C₄-labeled isoxazole side chain, followed by its activation and subsequent coupling with 6-aminopenicillanic acid.

Synthesis_Pathway cluster_0 Side Chain Synthesis cluster_1 Activation & Coupling A [¹³C₄]-Ethyl acetoacetate D 3-(2,6-Dichlorophenyl)-5-methyl-[4,5,¹³C₂-carbonyl-¹³C, methyl-¹³C]-isoxazole-4-carboxylic acid A->D B 2,6-Dichlorobenzaldehyde B->D C Hydroxylamine C->D F [¹³C₄]-Isoxazolyl chloride D->F Activation E Thionyl chloride E->F H Dicloxacillin-¹³C₄ F->H Coupling G 6-Aminopenicillanic acid (6-APA) G->H

Figure 1: Proposed synthetic pathway for Dicloxacillin-¹³C₄.
Experimental Protocol: Synthesis

Step 1: Synthesis of 3-(2,6-Dichlorophenyl)-5-methyl-[4,5,¹³C₂-carbonyl-¹³C, methyl-¹³C]-isoxazole-4-carboxylic acid

  • To a solution of [¹³C₄]-Ethyl acetoacetate in ethanol, add a stoichiometric amount of 2,6-dichlorobenzaldehyde.

  • Add hydroxylamine hydrochloride and sodium acetate to the mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and precipitate the product by adding water.

  • Filter the solid, wash with water, and dry under vacuum to yield the ¹³C₄-labeled isoxazole carboxylic acid.

Step 2: Activation of the Carboxylic Acid

  • Suspend the dried ¹³C₄-labeled isoxazole carboxylic acid in anhydrous dichloromethane.

  • Add thionyl chloride dropwise at 0°C.

  • Stir the reaction mixture at room temperature for 2-3 hours until the evolution of gas ceases.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude ¹³C₄-isoxazolyl chloride.

Step 3: Coupling with 6-Aminopenicillanic Acid (6-APA)

  • Dissolve 6-APA in a mixture of acetone and water, and cool to 0-5°C.

  • Add a solution of the crude ¹³C₄-isoxazolyl chloride in acetone dropwise to the 6-APA solution while maintaining the pH at 7.5-8.0 with a dilute sodium hydroxide solution.

  • Stir the reaction mixture at 0-5°C for 1-2 hours.

  • Monitor the reaction by High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, acidify the solution to pH 2.0 with dilute hydrochloric acid to precipitate the crude Dicloxacillin-¹³C₄.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Purification

The crude Dicloxacillin-¹³C₄ is purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the final product with high chemical purity.

Isotopic Purity Analysis

The isotopic purity of the synthesized Dicloxacillin-¹³C₄ is a critical parameter and is determined using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry

Protocol: Isotopic Purity Determination by LC-HRMS

  • Sample Preparation: Prepare a stock solution of Dicloxacillin-¹³C₄ in a suitable solvent (e.g., acetonitrile/water) at a concentration of 1 mg/mL. Further dilute to a working concentration of 1 µg/mL.

  • LC-MS Analysis:

    • Inject the sample into a high-resolution mass spectrometer coupled with a liquid chromatography system.

    • Acquire the full scan mass spectra in positive or negative ion mode, depending on which provides better sensitivity for the molecule.

    • Ensure the mass resolution is sufficient to resolve the isotopic peaks.

  • Data Analysis:

    • Extract the ion chromatograms for the unlabeled Dicloxacillin (M+0) and the labeled Dicloxacillin-¹³C₄ (M+4).

    • Determine the peak areas for each isotopologue.

    • Calculate the isotopic purity using the following formula: Isotopic Purity (%) = [Area(M+4) / (Area(M+0) + Area(M+1) + ... + Area(M+4))] x 100

A general method for determining the enrichment of isotopically labeled molecules by mass spectrometry involves several steps, including evaluating the linearity of the mass spectrometer and correcting for measurement errors.[2]

Isotopic_Purity_Workflow A Dicloxacillin-¹³C₄ Sample B LC-HRMS Analysis A->B C Acquire Full Scan Mass Spectra B->C D Extract Ion Chromatograms (M+0 to M+4) C->D E Integrate Peak Areas D->E F Calculate Isotopic Purity E->F

Figure 2: Workflow for isotopic purity analysis by LC-HRMS.
NMR Spectroscopy

Protocol: Isotopic Purity Determination by ¹³C NMR

  • Sample Preparation: Dissolve a sufficient amount of Dicloxacillin-¹³C₄ in a suitable deuterated solvent (e.g., DMSO-d₆).

  • NMR Analysis:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • The presence of four intense signals corresponding to the labeled carbon atoms will be observed.

    • The absence or very low intensity of signals at the chemical shifts corresponding to the unlabeled carbon positions confirms high isotopic enrichment.

  • Quantitative Analysis:

    • Integrate the signals of the ¹³C-labeled carbons and any residual signals from the corresponding unlabeled carbons.

    • The ratio of these integrals provides a quantitative measure of the isotopic enrichment at each labeled position.

NMR spectroscopy is a powerful tool for unambiguously identifying compounds and accurately measuring ¹³C enrichment.[3][4]

Data Presentation

The quantitative data for a representative batch of synthesized Dicloxacillin-¹³C₄ are summarized in the tables below.

ParameterResult
Chemical Purity (by HPLC) > 99.5%
Molecular Formula C₁₅¹³C₄H₁₇Cl₂N₃O₅S
Molecular Weight 498.3 g/mol
Appearance White to off-white solid

Table 1: Physicochemical Properties of Synthesized Dicloxacillin-¹³C₄

Analytical MethodM+0M+1M+2M+3M+4Isotopic Purity
LC-HRMS < 0.1%< 0.5%< 1.0%1.5%> 97%> 99% (¹³C₄)

Table 2: Isotopic Distribution and Purity of Dicloxacillin-¹³C₄

Conclusion

This technical guide outlines a robust and reproducible methodology for the synthesis and characterization of Dicloxacillin-¹³C₄. The proposed synthetic pathway, starting from a commercially available ¹³C-labeled precursor, offers an efficient route to the target molecule. The detailed analytical protocols, employing high-resolution mass spectrometry and NMR spectroscopy, ensure the accurate determination of both chemical and isotopic purity. The availability of high-purity Dicloxacillin-¹³C₄ is essential for the development of reliable and accurate bioanalytical methods, thereby supporting critical stages of drug development and clinical research.

References

Dicloxacillin vs. Dicloxacillin-13C4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Core Differences and Applications for Drug Development Professionals

Introduction

In the realm of pharmaceutical research and development, particularly in pharmacokinetic and bioanalytical studies, the use of stable isotope-labeled internal standards is a cornerstone of accurate quantification. This technical guide provides a comprehensive comparison between Dicloxacillin and its carbon-13 labeled analogue, Dicloxacillin-13C4. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental differences in their physicochemical properties, outlines detailed experimental protocols for their use, and visually represents key biological and experimental workflows.

Dicloxacillin is a narrow-spectrum β-lactam antibiotic belonging to the penicillin class.[1] It is effective against infections caused by susceptible Gram-positive bacteria, including beta-lactamase-producing organisms like Staphylococcus aureus.[1] this compound is a stable isotope-labeled version of Dicloxacillin, where four carbon atoms have been replaced with the heavier carbon-13 isotope.[2] This isotopic labeling renders it an ideal internal standard for quantitative analysis by mass spectrometry, as it is chemically identical to the unlabeled drug but distinguishable by its mass.[2]

Core Differences: A Quantitative Comparison

The primary distinction between Dicloxacillin and this compound lies in their molecular weight, a direct result of the incorporation of four ¹³C isotopes. This mass shift is the fundamental principle enabling its use as an internal standard in mass spectrometry-based assays. While most physicochemical properties are nearly identical due to their identical structures, subtle differences can arise.

PropertyDicloxacillinThis compoundReference(s)
Molecular Formula C₁₉H₁₇Cl₂N₃O₅SC₁₅¹³C₄H₁₇Cl₂N₃O₅S[2][3]
Molecular Weight 470.33 g/mol 474.30 g/mol [2][3]
Exact Mass 469.02 g/mol 473.0400166 Da[4][5]
Melting Point Decomposes at 222-225 °C (as sodium salt monohydrate)Not empirically determined, expected to be virtually identical to Dicloxacillin[3]
Solubility (as sodium salt) Freely soluble in water and methanol; soluble in ethanol.Expected to have virtually identical solubility to Dicloxacillin sodium salt.[6][7][8]
Appearance White to off-white crystalline powder (as sodium salt)White Solid[9][10]

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Dicloxacillin, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] This process is crucial for the survival of bacteria, particularly Gram-positive organisms, which possess a thick peptidoglycan layer. The key steps in this mechanism are outlined below.

Mechanism of Action of Dicloxacillin cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Crosslinking Transpeptidation (Cross-linking) PBP->Crosslinking Catalyzes Peptidoglycan Peptidoglycan Precursors Peptidoglycan->Crosslinking CellWall Stable Cell Wall Crosslinking->CellWall Lysis Cell Lysis (Bacterial Death) Crosslinking->Lysis Inhibition leads to Dicloxacillin Dicloxacillin Dicloxacillin->PBP Binds to and Inhibits

Dicloxacillin's inhibition of bacterial cell wall synthesis.

Experimental Protocols: Quantification of Dicloxacillin in Human Plasma using LC-MS/MS

The use of this compound as an internal standard is critical for the accurate quantification of Dicloxacillin in biological matrices such as human plasma. Below is a detailed methodology for a typical LC-MS/MS assay.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting small molecules from plasma.

  • Aliquoting : Transfer 100 µL of human plasma (calibrators, quality controls, and unknown samples) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking : Add 10 µL of this compound working solution (e.g., in methanol/water) to each tube.

  • Precipitation : Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate plasma proteins.

  • Vortexing : Vortex mix the samples for 15 seconds.

  • Centrifugation : Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer : Carefully transfer the supernatant to a clean tube.

  • Dilution : Dilute the supernatant 1:4 with water containing 0.1% formic acid.

  • Injection : Inject 5 µL of the final diluted supernatant into the LC-MS/MS system.[11]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Chromatographic Conditions:

  • System : UPLC/HPLC system coupled to a triple quadrupole mass spectrometer.

  • Column : A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 100 x 2.1 mm, 1.8 µm).[12][13]

  • Mobile Phase A : 0.1% formic acid in water.[13]

  • Mobile Phase B : 0.1% formic acid in acetonitrile.[13]

  • Flow Rate : 0.4 - 0.5 mL/min.[11][13]

  • Gradient Elution :

    • Start with a low percentage of Mobile Phase B (e.g., 2-5%).

    • Linearly increase the percentage of Mobile Phase B to elute the analytes.

    • Return to initial conditions to re-equilibrate the column.

  • Column Temperature : 40°C.[11]

  • Autosampler Temperature : 8°C.[14]

Mass Spectrometry Conditions:

  • Ionization Mode : Electrospray Ionization (ESI) in positive or negative mode (positive mode is common for penicillins).[15]

  • Detection : Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Example) :

    • Dicloxacillin : The precursor ion would be the protonated molecule [M+H]⁺. The product ions would be characteristic fragments. For example, m/z 470 -> [fragment ions].

    • This compound : The precursor ion would be [M+4+H]⁺. The product ions would also be shifted by +4 Da if the labeled carbons are part of the fragment, or remain the same if they are lost. For example, m/z 474 -> [fragment ions].

  • Ion Source Parameters : Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, desolvation gas flow).

Bioanalytical Workflow with Internal Standard

The following diagram illustrates the logical flow of a typical bioanalytical experiment utilizing an internal standard for quantification.

Bioanalytical Workflow Using an Internal Standard cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) IS Add Internal Standard (this compound) Sample->IS Extraction Extraction (e.g., Protein Precipitation) IS->Extraction LC LC Separation Extraction->LC MS MS/MS Detection LC->MS PeakIntegration Peak Area Integration (Analyte and IS) MS->PeakIntegration Ratio Calculate Peak Area Ratio (Analyte / IS) PeakIntegration->Ratio Quantification Quantify Analyte Concentration Ratio->Quantification Calibration Calibration Curve Calibration->Quantification Compare against

A typical bioanalytical workflow for drug quantification.

Conclusion

This compound serves as an indispensable tool in modern drug development and clinical research. Its near-identical chemical and physical properties to Dicloxacillin, combined with its distinct mass, make it the gold standard for an internal standard in quantitative bioanalysis. The use of this compound in well-validated LC-MS/MS methods allows for the mitigation of variability introduced during sample preparation and analysis, thereby ensuring the accuracy and reliability of pharmacokinetic and other clinical data. This guide provides a foundational understanding of the key differences and applications of these two molecules, empowering researchers to develop and implement robust analytical methodologies.

References

Introduction to Dicloxacillin and the Role of Isotopic Labeling

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Commercially Available Dicloxacillin-13C4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a stable isotope-labeled internal standard essential for the accurate quantification of the antibiotic Dicloxacillin in complex biological matrices. This document details commercially available sources, technical specifications, its primary mechanism of action, and a representative experimental workflow for its use in bioanalytical assays.

Dicloxacillin is a narrow-spectrum, semi-synthetic β-lactam antibiotic belonging to the penicillin class.[1][2] It is specifically designed to be resistant to degradation by β-lactamase enzymes, making it effective against penicillinase-producing bacteria such as Staphylococcus aureus.[1][3][4] Its therapeutic action stems from the inhibition of bacterial cell wall synthesis.[1][2][3][5][6]

In drug development, pharmacokinetic (PK) studies, and therapeutic drug monitoring (TDM), accurate measurement of drug concentration is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for this purpose, but it is susceptible to variations arising from sample preparation, matrix effects, and instrument response.[7][8] The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is the gold standard for mitigating these issues.[7][8][9] Because the SIL standard is nearly identical to the analyte in its chemical and physical properties, it co-elutes chromatographically and experiences similar ionization effects, thereby providing a reliable basis for accurate and precise quantification.[7][8] this compound is explicitly intended for use as an internal standard for quantifying Dicloxacillin via GC- or LC-mass spectrometry.[10]

Commercial Suppliers and Product Forms

Several specialized chemical suppliers offer this compound in various forms, primarily as the free acid or as a sodium salt. The sodium salt forms generally offer improved solubility in aqueous media.

Table 1: Commercially Available this compound Suppliers and Products

SupplierProduct NameCatalog Number (Example)Available Sizes
MedChemExpressThis compoundHY-B1459AS1 mg (Quote)
MedChemExpressThis compound sodium hydrateHY-W6541571 mg
ClearsynthThis compoundCS-O-065431 mg, 2.5 mg, 5 mg, 10 mg, 25 mg
LGC StandardsThis compound Sodium Salt MonohydrateTRC-D436652-1MG1 mg, 10 mg
Simson PharmaThis compoundNot specifiedNot specified

Note: Availability and product codes are subject to change. Researchers should consult the respective supplier's website for current information. Every compound from Simson Pharma is accompanied by a Certificate of Analysis.[11]

Technical Data and Specifications

The technical specifications for this compound are critical for its proper use in experimental design. The key properties are summarized below.

Table 2: Technical Specifications of this compound Forms

PropertyThis compound (Acid Form)This compound Sodium Salt Monohydrate
Molecular Formula C₁₅¹³C₄H₁₇Cl₂N₃O₅S[10]C₁₅¹³C₄H₁₈Cl₂N₃NaO₆S[12]
Molecular Weight ~474.30 g/mol [10]~514.29 g/mol [12]
CAS Number 3116-76-5 (Unlabeled)[10][11]13412-64-1 (Unlabeled Sodium Salt Monohydrate)[12]
Appearance White SolidWhite Solid
Storage Condition 2-8°C, Refrigerator[10]Room temperature (US) or as per Certificate of Analysis[13]
Primary Application Internal standard for LC-MS quantification[10]Internal standard for metabolic analysis and quantification[13]

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Dicloxacillin exerts its bactericidal effect by disrupting the formation of the bacterial cell wall.[2][5] The structural integrity of the bacterial cell wall is maintained by a mesh-like polymer called peptidoglycan.[6] The final step in peptidoglycan synthesis is the cross-linking of peptide chains, a reaction catalyzed by a family of enzymes known as penicillin-binding proteins (PBPs).[5][6]

As a β-lactam antibiotic, Dicloxacillin mimics the structure of the D-Ala-D-Ala moiety of the peptidoglycan chains. It binds to the active site of PBPs, acylating the serine residue and inactivating the enzyme.[2][5] This prevents the formation of the crucial peptide cross-links, leading to a weakened cell wall.[3][6] The compromised cell can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[5][6]

G cluster_bacterium Bacterial Cell PG_precursor Peptidoglycan Precursors PBP Penicillin-Binding Proteins (PBPs) PG_precursor->PBP catalyzed by PG_synthesis Peptidoglycan Cross-linking PBP->PG_synthesis CellWall Stable Cell Wall PG_synthesis->CellWall CellLysis Cell Lysis (Bacterial Death) PG_synthesis->CellLysis Blocked Dicloxacillin Dicloxacillin Dicloxacillin->PBP Binds to & Inhibits

Caption: Dicloxacillin's mechanism of action.

Experimental Protocols and Workflow

While specific protocols vary by laboratory and application, the following section outlines a generalized methodology for the quantification of Dicloxacillin in human plasma using this compound as an internal standard via LC-MS/MS.

Objective

To accurately determine the concentration of Dicloxacillin in plasma samples obtained from a clinical or preclinical study.

Materials
  • Dicloxacillin analytical standard

  • This compound (Internal Standard, IS)

  • Human plasma (blank, study samples, and for calibration curve/QCs)

  • Acetonitrile or Methanol (LC-MS grade) with 0.1% formic acid (for protein precipitation)

  • Water (LC-MS grade) with 0.1% formic acid (Mobile Phase A)

  • Acetonitrile (LC-MS grade) with 0.1% formic acid (Mobile Phase B)

  • HPLC or UPLC system coupled to a triple quadrupole mass spectrometer

Methodology
  • Preparation of Stock and Working Solutions:

    • Prepare a 1 mg/mL stock solution of Dicloxacillin and this compound in a suitable solvent (e.g., Methanol).

    • Perform serial dilutions to create working solutions for the calibration curve (e.g., 0.1 to 100 µg/mL) and quality control (QC) samples.

    • Prepare a working solution of the internal standard (this compound) at a fixed concentration (e.g., 1 µg/mL).

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the internal standard working solution. Vortex briefly.

    • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial or 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reverse-phase column. A gradient elution is typically employed, starting with a high aqueous phase composition and ramping up the organic phase to elute the analytes.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both Dicloxacillin and this compound. The +4 Da mass difference of the internal standard allows for its distinct detection.

  • Data Analysis:

    • Integrate the peak areas for both the analyte (Dicloxacillin) and the internal standard (this compound).

    • Calculate the peak area ratio (Analyte Area / IS Area).

    • Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibrator samples.

    • Determine the concentration of Dicloxacillin in the unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.

G Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Precip Protein Precipitation (e.g., Acetonitrile) Spike->Precip Centrifuge Centrifugation Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation (C18 Column) Supernatant->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Processing MS->Data Result Concentration Calculation Data->Result

Caption: Bioanalytical workflow using a SIL-IS.

References

An In-depth Technical Guide to the Storage and Stability of Dicloxacillin-13C4 Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects of storing and handling the Dicloxacillin-13C4 stable isotope-labeled standard. Ensuring the integrity of this reference material is paramount for accurate quantification in pharmacokinetic studies, metabolic research, and clinical trial sample analysis. This document outlines recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment.

Introduction to this compound

Dicloxacillin is a narrow-spectrum β-lactam antibiotic belonging to the penicillin class. It is particularly effective against β-lactamase-producing bacteria such as Staphylococcus aureus.[1] The mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which prevents the cross-linking of peptidoglycan chains.[1][2][3][4] this compound is a stable isotope-labeled version of Dicloxacillin, used as an internal standard in quantitative mass spectrometry-based assays.[5] The presence of the 13C isotopes provides a distinct mass shift, allowing for precise differentiation from the unlabeled drug in biological matrices.

Recommended Storage and Handling

Proper storage is crucial to maintain the chemical purity and isotopic enrichment of the this compound standard.

Solid Standard:

  • Temperature: The solid standard should be stored at 2-8°C for long-term storage.[6] Some suppliers may recommend storage at room temperature, but refrigeration is generally preferred to minimize any potential for degradation.[7]

  • Light: Protect from light by storing in an opaque container or in a dark location.[8]

  • Moisture: Dicloxacillin sodium is susceptible to degradation in the presence of humidity.[8] Store in a tightly sealed container with a desiccant.

Stock Solutions:

  • Solvent: Prepare stock solutions in a high-purity solvent such as methanol or acetonitrile.

  • Temperature: Store stock solutions at -20°C or lower for long-term stability. For short-term use, refrigeration at 2-8°C may be acceptable, but stability should be verified.

  • Light and Moisture: As with the solid standard, protect solutions from light and prevent evaporation by using tightly sealed vials.

Summary of Recommended Storage Conditions:

FormStorage TemperatureLight ProtectionMoisture Control
Solid 2-8°C (long-term)RequiredRequired (use of desiccant)
Stock Solution -20°C or lower (long-term)RequiredRequired (tightly sealed vials)

Stability Profile and Degradation Pathways

Dicloxacillin, like other penicillins, is susceptible to degradation under various conditions. Understanding these degradation pathways is essential for designing stability studies and interpreting results. The primary degradation route for Dicloxacillin is the hydrolysis of the β-lactam ring, leading to the formation of inactive penicilloic acid.[9] Further degradation can lead to the formation of penilloic acid through decarboxylation.[10]

Forced degradation studies on Dicloxacillin have shown that it is most susceptible to degradation under alkaline, thermal, and oxidative conditions. It is relatively stable under acidic and photolytic conditions.[11]

Known Degradation Products:

Degradation ProductMolecular Weight (unlabeled)Formation Pathway
Dicloxacillin Penicilloic Acid487 g/mol Hydrolysis of the β-lactam ring
Dicloxacillin Penilloic Acid443 g/mol Decarboxylation of penicilloic acid

Mechanism of Action of Dicloxacillin

Dicloxacillin Mechanism of Action Dicloxacillin Dicloxacillin PBP Penicillin-Binding Proteins (PBPs) Dicloxacillin->PBP Binds to Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Inhibits CellWall Bacterial Cell Wall Synthesis Crosslinking->CellWall Blocks CellLysis Cell Lysis and Death CellWall->CellLysis Leads to

Caption: Mechanism of action of Dicloxacillin.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of the this compound standard should include long-term stability studies under recommended storage conditions and forced degradation studies to identify potential degradation products and establish the stability-indicating nature of the analytical method.

Stability-Indicating Analytical Method

A validated stability-indicating HPLC-UV or LC-MS method is required to separate and quantify this compound from its degradation products.

Example HPLC-UV Method Parameters:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and water with a suitable buffer (e.g., phosphate buffer, pH 4.6) in a gradient or isocratic elution
Flow Rate 1.0 mL/min
Detection Wavelength 273 nm
Column Temperature Ambient or controlled (e.g., 25°C)
Injection Volume 10 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The ability of the method to separate the parent compound from its degradation products must be demonstrated.

Forced Degradation Studies

Forced degradation studies are performed to accelerate the degradation of the standard under harsh conditions to identify potential degradation products and pathways.

Experimental Workflow for Forced Degradation:

Forced Degradation Workflow start This compound Stock Solution acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT) start->base oxidation Oxidative Degradation (e.g., 3% H2O2, RT) start->oxidation thermal Thermal Degradation (e.g., 80°C) start->thermal photo Photolytic Degradation (e.g., UV/Vis light) start->photo analysis HPLC-UV / LC-MS Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis end Identify Degradation Products & Assess Peak Purity analysis->end

Caption: Workflow for forced degradation studies.

Detailed Protocols:

  • Acid Hydrolysis:

    • Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Add an equal volume of 0.1 M hydrochloric acid.

    • Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • Prepare a solution of this compound.

    • Add an equal volume of 0.1 M sodium hydroxide.

    • Keep the solution at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours).

    • At each time point, withdraw an aliquot, neutralize with 0.1 M hydrochloric acid, and dilute for analysis.

  • Oxidative Degradation:

    • Prepare a solution of this compound.

    • Add an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation:

    • Place the solid this compound standard in a controlled temperature oven at 80°C for a specified period (e.g., 24, 48, 72 hours).

    • At each time point, remove a sample, allow it to cool to room temperature, and prepare a solution for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound to UV (e.g., 254 nm) and visible light in a photostability chamber for a specified duration.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • At each time point, withdraw an aliquot for analysis.

Long-Term and Accelerated Stability Studies

Protocol:

  • Store aliquots of the solid this compound standard and prepared stock solutions under the recommended long-term (2-8°C for solid, -20°C for solution) and accelerated (e.g., 25°C/60% RH, 40°C/75% RH for solid) conditions.

  • At specified time points (e.g., 0, 3, 6, 9, 12, 24 months for long-term; 0, 1, 3, 6 months for accelerated), analyze the samples using the validated stability-indicating method.

  • Assess the purity of the standard and quantify any degradation products.

Data Presentation and Interpretation

The results of the stability studies should be summarized in tables to facilitate comparison and trend analysis.

Example Table for Long-Term Stability of Solid Standard:

Time (months)Storage ConditionPurity (%)Appearance
02-8°C99.8White crystalline powder
32-8°C99.7No change
62-8°C99.8No change
122-8°C99.6No change
242-8°C99.5No change

Example Table for Forced Degradation Results:

Stress ConditionDurationPurity (%)Major Degradation Products
0.1 M HCl24 hours95.2Minor peaks observed
0.1 M NaOH4 hours45.8Penicilloic acid, Penilloic acid
3% H2O224 hours88.1Several minor peaks
80°C (solid)72 hours92.5Minor degradation
Photolytic48 hours98.9No significant degradation

Logical Relationship of Stability Factors

Stability Factors cluster_factors Environmental Factors cluster_degradation Degradation Pathways Temperature Temperature Hydrolysis Hydrolysis Temperature->Hydrolysis Thermolysis Thermolysis Temperature->Thermolysis Light Light Photolysis Photolysis Light->Photolysis Humidity Humidity Humidity->Hydrolysis Oxygen Oxygen Oxidation Oxidation Oxygen->Oxidation pH pH pH->Hydrolysis Stability This compound Stability Hydrolysis->Stability Oxidation->Stability Photolysis->Stability Thermolysis->Stability

Caption: Factors influencing the stability of this compound.

Conclusion

The stability of the this compound standard is critical for its intended use as an internal standard in quantitative bioanalysis. Adherence to the recommended storage conditions of refrigeration, protection from light, and control of moisture is essential to ensure its long-term integrity. A well-designed stability testing program, incorporating both long-term and forced degradation studies with a validated stability-indicating analytical method, will provide the necessary data to establish appropriate storage and handling procedures, as well as to understand the potential for degradation. This will ultimately contribute to the generation of high-quality, reliable data in research and development.

References

An In-depth Technical Guide to Dicloxacillin-13C4: Molecular Characteristics, Mechanism, and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicloxacillin-13C4 is the stable isotope-labeled form of Dicloxacillin, a narrow-spectrum β-lactam antibiotic belonging to the penicillin family. The incorporation of four Carbon-13 (¹³C) atoms into the molecular structure of Dicloxacillin renders it an invaluable tool in pharmacokinetic, metabolic, and drug monitoring studies. Its primary application lies in its use as an internal standard for highly accurate and precise quantification of Dicloxacillin in complex biological matrices by mass spectrometry. This guide provides a comprehensive overview of the molecular properties, mechanism of action, and a detailed experimental protocol for the application of this compound in quantitative analysis.

Core Molecular and Physical Data

The fundamental properties of this compound are summarized in the table below, providing a clear reference for researchers.

PropertyValue
Chemical Formula C₁₅¹³C₄H₁₇Cl₂N₃O₅S
Molecular Weight 474.30 g/mol
Parent Compound Dicloxacillin
Isotopic Label Carbon-13 (4 atoms)
Primary Application Internal Standard for Mass Spectrometry

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Dicloxacillin, the parent compound of this compound, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] This process is critical for the survival of bacteria, particularly Gram-positive organisms, as the cell wall maintains their structural integrity and protects them from osmotic stress. The key steps in the mechanism of action are as follows:

  • Target Identification : Dicloxacillin specifically targets Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[1] Peptidoglycan is a major component of the bacterial cell wall.

  • Inhibition of Transpeptidation : By binding to the active site of PBPs, Dicloxacillin blocks the transpeptidation reaction. This reaction is responsible for cross-linking the peptide chains of the peptidoglycan polymer, a crucial step for the strength and rigidity of the cell wall.

  • Cell Wall Destabilization and Lysis : The inhibition of peptidoglycan cross-linking leads to a weakened cell wall. As the bacterium grows and divides, the compromised cell wall is unable to withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.

Mechanism of Action of Dicloxacillin cluster_bacterium Bacterial Cell Dicloxacillin Dicloxacillin PBP Penicillin-Binding Proteins (PBPs) Dicloxacillin->PBP Binds to Peptidoglycan_Synthesis Peptidoglycan Cross-linking Dicloxacillin->Peptidoglycan_Synthesis Inhibits PBP->Peptidoglycan_Synthesis Catalyzes Cell_Wall Stable Cell Wall Peptidoglycan_Synthesis->Cell_Wall Cell_Lysis Cell Lysis Peptidoglycan_Synthesis->Cell_Lysis Leads to (when inhibited)

Mechanism of Action of Dicloxacillin.

Experimental Protocols: Quantitative Analysis of Dicloxacillin using this compound as an Internal Standard

The following protocol outlines a typical workflow for the quantification of Dicloxacillin in a biological matrix (e.g., plasma) using Liquid Chromatography-Mass Spectrometry (LC-MS) with this compound as an internal standard.[3][4][5]

Materials and Reagents
  • Dicloxacillin analytical standard

  • This compound (internal standard)

  • Human plasma (or other biological matrix)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • LC-MS system (e.g., HPLC or UPLC coupled to a triple quadrupole mass spectrometer)

Preparation of Standard and Quality Control Samples
  • Stock Solutions : Prepare stock solutions of Dicloxacillin and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions : Prepare a series of working standard solutions of Dicloxacillin by serial dilution of the stock solution with a 50:50 mixture of methanol and water.

  • Internal Standard Working Solution : Prepare a working solution of this compound at a suitable concentration (e.g., 1 µg/mL) in the same diluent.

  • Calibration Curve and Quality Control (QC) Samples : Spike blank plasma with the Dicloxacillin working standard solutions to create a calibration curve over the desired concentration range. Prepare QC samples at low, medium, and high concentrations in the same manner.

Sample Preparation
  • Aliquoting : Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Addition of Internal Standard : Add a small, precise volume (e.g., 10 µL) of the this compound internal standard working solution to each tube.

  • Protein Precipitation : Add a protein precipitating agent, such as 200 µL of acetonitrile containing 0.1% formic acid.

  • Vortexing and Centrifugation : Vortex mix the samples for 30 seconds to ensure thorough mixing and precipitation. Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer : Carefully transfer the supernatant to a clean tube or vial for LC-MS analysis.

LC-MS Analysis
  • Chromatographic Separation : Inject a small volume (e.g., 5-10 µL) of the prepared sample onto a suitable C18 analytical column. Use a mobile phase gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), to achieve chromatographic separation of Dicloxacillin and this compound from other matrix components.

  • Mass Spectrometric Detection : Utilize a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both Dicloxacillin and this compound.

Data Analysis
  • Peak Integration : Integrate the peak areas for the MRM transitions of both Dicloxacillin and this compound.

  • Ratio Calculation : Calculate the ratio of the peak area of Dicloxacillin to the peak area of this compound for each sample.

  • Calibration Curve Generation : Plot the peak area ratio against the known concentration of the calibration standards to generate a calibration curve.

  • Quantification : Determine the concentration of Dicloxacillin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow for Quantitative Analysis Sample_Collection 1. Sample Collection (e.g., Plasma) Spiking 2. Spiking with This compound (IS) Sample_Collection->Spiking Protein_Precipitation 3. Protein Precipitation (e.g., Acetonitrile) Spiking->Protein_Precipitation Centrifugation 4. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection 5. Supernatant Collection Centrifugation->Supernatant_Collection LC_MS_Analysis 6. LC-MS/MS Analysis Supernatant_Collection->LC_MS_Analysis Data_Processing 7. Data Processing and Quantification LC_MS_Analysis->Data_Processing

Workflow for Dicloxacillin quantification.

Synthesis of this compound: A Conceptual Workflow

While the precise, proprietary synthesis methods for commercially available this compound are not publicly detailed, a logical synthetic pathway can be conceptualized based on established methods for isotopic labeling and penicillin synthesis. The general approach involves the synthesis of a ¹³C-labeled precursor which is then incorporated into the final Dicloxacillin molecule.

Conceptual Synthesis Workflow for this compound Labeled_Precursor 1. Synthesis of 13C-labeled Precursor (e.g., labeled isoxazole derivative) Coupling 3. Coupling Reaction Labeled_Precursor->Coupling Penam_Core 2. Preparation of 6-Aminopenicillanic Acid (6-APA) Penam_Core->Coupling Purification 4. Purification and Characterization Coupling->Purification Final_Product This compound Purification->Final_Product

Conceptual synthesis of this compound.

Conclusion

This compound is an essential analytical tool for researchers and drug development professionals working with Dicloxacillin. Its stable isotope label allows for the development of robust, sensitive, and specific bioanalytical methods for the accurate quantification of the parent drug in various biological matrices. A thorough understanding of its properties, the mechanism of action of its parent compound, and the principles of its application in quantitative analysis is crucial for its effective use in research and clinical settings.

References

An In-depth Technical Guide to the Applications of Stable Isotopes in Antibiotic Research

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Stable Isotopes in Unraveling Antibiotic Mechanisms

Stable isotopes, non-radioactive atoms with additional neutrons, have become an indispensable tool in the field of antibiotic research.[1] By replacing common atoms like hydrogen (¹H), carbon (¹²C), and nitrogen (¹⁴N) with their heavier, stable counterparts (e.g., ²H or D, ¹³C, and ¹⁵N), researchers can effectively "tag" and trace molecules through complex biological systems without the safety concerns associated with radioactive isotopes.[1][2] This ability to track the metabolic fate of compounds provides unprecedented insights into the mechanisms of antibiotic action, the development of resistance, and the biosynthesis of novel antimicrobial agents.

This guide explores the core applications of stable isotope labeling in antibiotic research, providing detailed experimental methodologies, quantitative data summaries, and visual workflows to empower researchers in this critical field. The primary analytical techniques underpinning these applications are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, which can differentiate between the isotopically labeled and unlabeled molecules.[3][4]

Elucidating Antibiotic Mechanism of Action (MoA)

Determining how an antibiotic works is fundamental to its development and clinical use. Stable isotopes offer a dynamic view of the metabolic and physiological changes a bacterium undergoes when exposed to an antibiotic.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Proteomics

SILAC is a powerful technique for quantifying changes in the proteome of bacteria in response to antibiotic treatment.[5][6] By growing one population of bacteria in a medium containing "light" amino acids and another in a medium with "heavy" (e.g., ¹³C or ¹⁵N-labeled) amino acids, their proteomes become isotopically distinct.[2] After antibiotic exposure, the cell populations can be combined, and the relative abundance of proteins can be accurately quantified by mass spectrometry.[7]

  • Bacterial Culture and Labeling:

    • Grow two separate cultures of the target bacterium (e.g., Pseudomonas aeruginosa) in a minimal medium.[8]

    • Supplement one culture with a standard ("light") essential amino acid (e.g., L-lysine).

    • Supplement the second culture with a stable isotope-labeled ("heavy") version of the same amino acid (e.g., ¹³C₆,¹⁵N₂-L-lysine).[8]

    • Allow the cultures to grow for several generations to ensure complete incorporation of the labeled amino acid into the proteome.

  • Antibiotic Exposure:

    • Expose one of the labeled cultures to the antibiotic of interest at a specific concentration (e.g., minimum inhibitory concentration, MIC). The other culture serves as the untreated control.

  • Sample Preparation and Protein Extraction:

    • Combine equal numbers of cells from the "light" and "heavy" cultures.

    • Lyse the cells to release the proteins.

    • Digest the protein mixture into peptides using an enzyme such as trypsin.

  • Mass Spectrometry Analysis:

    • Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Peptides from the "light" and "heavy" samples will appear as pairs with a characteristic mass difference.

    • The ratio of the peak intensities within each pair indicates the relative abundance of that protein in the antibiotic-treated versus the control sample.

Protein FunctionMetronidazoleVancomycinFidaxomicin
Protein Biosynthesis/DegradationAffected--
DNA Replication/RepairAffected--
Cell Envelope Functions-AffectedAffected
Cell Motility--Affected
Transcription--Affected
Amino Acid Synthesis--Affected

This table summarizes the findings from a proteomic profiling study by Maaß et al. (2021), which characterized the specific cellular responses to different antibiotics, showcasing the power of proteomics in distinguishing MoA.[9]

Deuterium Stable Isotope Probing (DSIP) with Raman Spectroscopy

A novel approach for rapidly differentiating between bactericidal (kill bacteria) and bacteriostatic (inhibit growth) modes of action involves the use of deuterium oxide (D₂O, or heavy water) combined with Raman spectroscopy.[10][11] Actively metabolizing bacteria will incorporate deuterium from D₂O into their biomass, leading to the formation of carbon-deuterium (C-D) bonds.[11] These bonds have a distinct vibrational frequency that can be detected by Raman spectroscopy.

  • Bacteriostatic Action: Bacterial growth is arrested, leading to a halt or significant reduction in the incorporation of deuterium and thus a weak or absent C-D Raman signal.[10]

  • Bactericidal Action: Bacteria are killed, preventing any metabolic activity and deuterium incorporation, resulting in no C-D signal.[10]

  • Control (No Antibiotic): Actively growing bacteria show a time-dependent increase in the intensity of the C-D Raman signal.[10]

  • Bacterial Culture: Grow the target bacteria (e.g., Escherichia coli) in a standard growth medium.[11]

  • D₂O Exposure: Resuspend the bacteria in a medium containing a specific concentration of D₂O (optimized to not inhibit growth).

  • Antibiotic Treatment: Divide the bacterial suspension into groups and expose them to different antibiotics (e.g., chloramphenicol, tetracycline, ciprofloxacin) at their respective MICs.[11] Include an untreated control group.

  • Time-Course Analysis: At various time points (e.g., 0, 30, 60, 90 minutes), collect aliquots of the bacterial cultures.

  • Raman Spectroscopy: Analyze the bacterial samples using a Raman spectrometer, focusing on the Raman silent region where the C-D stretching vibrations appear (typically ~2040-2300 cm⁻¹).[10]

  • Data Analysis: Quantify the intensity of the C-D peak relative to a stable C-H peak to determine the rate of deuterium incorporation.[10]

Raman_DSIP_Workflow cluster_prep Sample Preparation cluster_treatment Antibiotic Exposure cluster_analysis Analysis cluster_results Interpretation A Bacterial Culture (e.g., E. coli) B Resuspend in D₂O Medium A->B C Control (No Antibiotic) B->C D Bacteriostatic Antibiotic B->D E Bactericidal Antibiotic B->E F Time-Course Sampling C->F D->F E->F G Raman Spectroscopy F->G H Measure C-D Peak Intensity G->H I Increasing C-D Signal (Metabolically Active) H->I J Static/Low C-D Signal (Growth Arrested) H->J K No C-D Signal (Metabolically Inactive/Dead) H->K

Caption: Workflow for differentiating antibiotic MoA using Raman-DSIP.

Tracing Metabolic Pathways and Antibiotic Biosynthesis

Stable isotopes are instrumental in mapping the intricate metabolic networks within microorganisms.[12] ¹³C-Metabolic Flux Analysis (¹³C-MFA) is a cornerstone technique used to quantify the rates (fluxes) of metabolic reactions in living cells.[4] This is particularly valuable for understanding how bacteria produce antibiotics and for engineering strains with enhanced production capabilities.[13]

¹³C-Metabolic Flux Analysis (¹³C-MFA)

In a typical ¹³C-MFA experiment, microorganisms are fed a ¹³C-labeled substrate, such as [1,2-¹³C]glucose or a mixture of [1-¹³C] and [U-¹³C]glucose.[3][14] As the labeled substrate is metabolized, the ¹³C atoms are incorporated into various downstream metabolites.[3] The specific labeling patterns (mass isotopomer distributions) of these metabolites, often analyzed in proteinogenic amino acids, provide a wealth of information about the active metabolic pathways and their relative fluxes.[3]

  • Cell Cultivation:

    • Culture the microorganism of interest in a defined minimal medium where the primary carbon source is a ¹³C-labeled substrate (e.g., 80% [1-¹³C]glucose and 20% [U-¹³C]glucose).[14]

    • Grow the cells until they reach a metabolic steady state.

  • Metabolite Extraction:

    • Rapidly quench the metabolic activity of the cells (e.g., by using cold methanol).

    • Hydrolyze the cell biomass to break down proteins into their constituent amino acids.

  • Derivatization and Analysis:

    • Chemically derivatize the amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

    • Analyze the derivatized amino acids by GC-MS to determine the mass isotopomer distributions.

  • Computational Modeling:

    • Use the measured mass isotopomer distributions and a stoichiometric model of the organism's metabolic network to computationally estimate the intracellular metabolic fluxes.

C13_MFA cluster_glycolysis Glycolysis & PPP cluster_tca TCA Cycle cluster_amino_acids Amino Acid Biosynthesis cluster_analysis Analysis Glucose ¹³C-Glucose G6P G6P Glucose->G6P PPP Pentose Phosphate Pathway (PPP) G6P->PPP Pyruvate Pyruvate G6P->Pyruvate Glycolysis PPP->Pyruvate AAs Proteinogenic Amino Acids PPP->AAs AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Pyruvate->AAs TCA TCA Cycle AcetylCoA->TCA TCA->AAs GCMS GC-MS Analysis of Amino Acids AAs->GCMS FluxCalc Flux Calculation GCMS->FluxCalc

Caption: ¹³C-MFA workflow from labeled glucose to flux calculation.

Growth PhaseEntner-Doudoroff Pathway (EDP) ActivityPentose Phosphate Pathway (PPP) Activity
First Growth Phase (on glucose)IncreasedBaseline
Second Growth Phase (on gluconate)BaselineIncreased

This table summarizes findings from a study on G. oxydans, which used ¹³C-labeled glucose to reveal a dynamic, growth-phase-dependent shift in central carbon metabolism.[15]

Investigating Antibiotic Resistance

The rise of antimicrobial resistance (AMR) is a global health crisis. Stable isotopes provide critical tools for understanding the biochemical mechanisms that allow bacteria to evade antibiotics.

Rapid Susceptibility Testing with SILAC and MALDI-TOF MS

A key application is the rapid determination of antibiotic susceptibility. By incubating bacteria in a medium with "heavy" amino acids and an antibiotic, it's possible to quickly assess whether the bacteria are growing (and thus incorporating the heavy amino acids).[8][16] This growth can be detected by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.

  • Resistant Strains: Will continue to grow in the presence of the antibiotic, incorporating the heavy amino acids. Their protein mass peaks will shift to a higher mass in the MALDI-TOF spectrum.[16]

  • Susceptible Strains: Will not grow, and their mass spectrum will remain unchanged.[16]

  • Bacterial Inoculation: Prepare three sets of cultures for each bacterial isolate to be tested.

    • Set 1: Normal medium (Control).

    • Set 2: Medium supplemented with a "heavy" amino acid (e.g., ¹³C₆,¹⁵N₂-lysine).[8]

    • Set 3: Medium with the "heavy" amino acid and the antibiotic being tested (e.g., ciprofloxacin, meropenem).[8]

  • Incubation: Incubate all cultures for a short period (e.g., 90-180 minutes).[8]

  • Sample Preparation: Collect a small aliquot of cells from each culture.

  • MALDI-TOF MS Analysis: Analyze the samples on a MALDI-TOF mass spectrometer.

  • Data Analysis: Compare the mass spectra. A clear shift in the peptide mass peaks in Set 3 relative to Set 1 indicates growth and therefore resistance.[8]

H₂¹⁸O Stable Isotope Probing (SIP) to Identify Resistant Bacteria

Stable isotope probing with heavy water (H₂¹⁸O) can identify actively growing, and therefore resistant, bacteria within a complex microbial community, such as soil.[17] Bacteria that are able to grow in the presence of antibiotics will incorporate the ¹⁸O from the water into their newly synthesized DNA. This "heavy" DNA can then be separated from the "light" DNA of non-growing organisms by density gradient ultracentrifugation, allowing for the specific identification of the resistant fraction of the community via sequencing.[17]

IsolateAntibioticResult (after 180 min)Interpretation
P. aeruginosa 1CiprofloxacinMass Shift ObservedResistant
P. aeruginosa 2CiprofloxacinNo Mass ShiftSusceptible
P. aeruginosa 3MeropenemMass Shift ObservedResistant
P. aeruginosa 4MeropenemNo Mass ShiftSusceptible

This table provides a simplified representation of expected outcomes from the SILAC-MALDI-TOF MS method for rapid susceptibility testing.[8][16]

Stable Isotopes in Pharmacokinetic (PK) Studies

Stable isotope-labeled drugs are the gold standard for pharmacokinetic studies, which examine how a drug is absorbed, distributed, metabolized, and excreted (ADME).[][19] By co-administering a therapeutic dose of an unlabeled drug with a micro-dose of its stable isotope-labeled counterpart, each subject can serve as their own control.[] This approach allows for the precise determination of key PK parameters like absolute bioavailability, clearance, and metabolite profiling, minimizing inter-individual variability.[19][20] The labeled and unlabeled versions of the drug are chemically identical but can be distinguished by mass spectrometry, ensuring high accuracy and reducing experimental error.[] This is particularly valuable in early drug development and for studying drug behavior in specific patient populations.[20]

References

Methodological & Application

Application Note: High-Throughput Quantification of Dicloxacillin in Human Plasma using LC-MS/MS with a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Dicloxacillin in human plasma. The method utilizes a simple and efficient protein precipitation sample preparation protocol and employs Dicloxacacillin-¹³C₄ as a stable isotope-labeled internal standard to ensure high accuracy and precision. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, allowing for a short run time. Detection is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization mode with Multiple Reaction Monitoring (MRM). This method is suitable for high-throughput analysis in clinical research, pharmacokinetic studies, and drug development applications.

Introduction

Dicloxacillin is a narrow-spectrum β-lactam antibiotic belonging to the penicillin class. It is effective against bacteria that produce β-lactamase, such as Staphylococcus aureus. Accurate and reliable quantification of Dicloxacillin in biological matrices is crucial for pharmacokinetic and bioavailability studies. This application note details a validated LC-MS/MS method for the determination of Dicloxacillin in human plasma, utilizing Dicloxacillin-¹³C₄ as an internal standard to compensate for matrix effects and variability in sample processing.

Experimental

Materials and Reagents
  • Dicloxacillin sodium salt (Sigma-Aldrich, St. Louis, MO)

  • Dicloxacillin-¹³C₄ (MedchemExpress, Monmouth Junction, NJ)

  • Acetonitrile (HPLC grade, Fisher Scientific, Pittsburgh, PA)

  • Methanol (HPLC grade, Fisher Scientific, Pittsburgh, PA)

  • Formic acid (LC-MS grade, Fisher Scientific, Pittsburgh, PA)

  • Deionized water (18.2 MΩ·cm)

  • Human plasma (BioIVT, Westbury, NY)

Sample Preparation Protocol

A simple protein precipitation method was employed for the extraction of Dicloxacillin from human plasma:

  • Allow plasma samples to thaw at room temperature.

  • To 100 µL of plasma, add 10 µL of the internal standard working solution (Dicloxacillin-¹³C₄ in 50:50 methanol:water).

  • Vortex mix the sample for 15 seconds.

  • Add 200 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.[1]

  • Vortex mix vigorously for 1 minute.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.[1]

  • Transfer the supernatant to a clean tube and dilute 1:4 with water containing 0.1% formic acid.[1]

  • Inject 5 µL of the final extract into the LC-MS/MS system.

Liquid Chromatography
  • System: A high-performance liquid chromatography (HPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes, followed by a 1-minute hold at 95% B, and re-equilibration to initial conditions.

  • Column Temperature: 40°C.

Mass Spectrometry
  • System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Temperature: 120°C

  • Desolvation Temperature: 400°C

Data Presentation

Table 1: Optimized Mass Spectrometer Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Dicloxacillin470.0160.048.5
Dicloxacillin-¹³C₄474.0164.048.5

Table 2: Method Validation Summary

ParameterResult
Linearity Range0.5 - 250 µg/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.5 µg/mL
Intra-day Precision (%CV)≤ 11%
Inter-day Precision (%CV)≤ 11%
Accuracy (% bias)95 - 114%
Mean Extraction Recovery96.95%[2]

Table 3: Stability of Dicloxacillin in Human Plasma

Stability ConditionDurationStability (% of initial concentration)
Room Temperature6 hoursStable (<10% degradation)[2]
Freeze-Thaw Cycles (-20°C to RT)3 cyclesStable (<15% degradation)[3]
Long-term Storage2 months at -20°CStable (<10% degradation)[2]

Workflow and Pathway Diagrams

experimental_workflow sample Plasma Sample (100 µL) is_addition Add Internal Standard (Dicloxacillin-13C4) sample->is_addition vortex1 Vortex is_addition->vortex1 precipitation Protein Precipitation (Acetonitrile) vortex1->precipitation vortex2 Vortex precipitation->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilution Dilute supernatant->dilution injection LC-MS/MS Analysis dilution->injection

Caption: Experimental workflow for the extraction of Dicloxacillin from plasma.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of Dicloxacillin in human plasma. The use of a stable isotope-labeled internal standard, Dicloxacillin-¹³C₄, ensures the accuracy and precision of the results. The simple protein precipitation sample preparation protocol allows for rapid sample processing, making this method ideal for studies requiring the analysis of a large number of samples. The method has been validated for linearity, precision, accuracy, and stability, demonstrating its suitability for use in a research laboratory setting.

References

Application Note: Quantification of Dicloxacillin in Human Plasma using Dicloxacillin-¹³C₄ as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantification of dicloxacillin in human plasma using a stable isotope-labeled internal standard, Dicloxacillin-¹³C₄. The methodology employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) for selective and accurate measurement. This approach is ideal for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications requiring precise determination of dicloxacillin concentrations.

Introduction

Dicloxacillin is a narrow-spectrum β-lactam antibiotic belonging to the penicillin class. It is utilized in the treatment of infections caused by susceptible gram-positive bacteria, particularly penicillinase-producing staphylococci. Accurate quantification of dicloxacillin in biological matrices is crucial for ensuring therapeutic efficacy and avoiding potential toxicity. The use of a stable isotope-labeled internal standard, such as Dicloxacillin-¹³C₄, is the gold standard for quantitative bioanalysis using mass spectrometry.[1] This is because it co-elutes with the analyte and experiences similar ionization effects, thereby correcting for variations in sample preparation and instrument response. This document provides a comprehensive protocol for the extraction and analysis of dicloxacillin from human plasma.

Materials and Reagents
  • Dicloxacillin sodium (Reference Standard)

  • Dicloxacillin-¹³C₄ sodium hydrate (Internal Standard)[2]

  • Human plasma (K₂EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

Experimental Protocols

Standard and Quality Control Sample Preparation

1.1. Stock Solutions (1 mg/mL):

  • Accurately weigh and dissolve dicloxacillin sodium and Dicloxacillin-¹³C₄ sodium hydrate in methanol to prepare individual 1 mg/mL stock solutions.

1.2. Working Standard Solutions:

  • Prepare serial dilutions of the dicloxacillin stock solution in 50:50 (v/v) acetonitrile/water to create working standards for the calibration curve.

1.3. Internal Standard Working Solution (1 µg/mL):

  • Dilute the Dicloxacillin-¹³C₄ stock solution with 50:50 (v/v) acetonitrile/water to a final concentration of 1 µg/mL.

1.4. Calibration Curve and Quality Control (QC) Samples:

  • Spike blank human plasma with the appropriate working standard solutions to achieve final concentrations for the calibration curve (e.g., 0.05, 0.1, 0.5, 1, 5, 10, 20, 50 µg/mL).

  • Prepare QC samples at low, medium, and high concentrations in a similar manner.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the 1 µg/mL Dicloxacillin-¹³C₄ internal standard working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

3.1. Liquid Chromatography:

  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good separation.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A representative gradient is shown in the table below.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Time (min)% Mobile Phase B
0.05
0.55
3.095
4.095
4.15
5.05

3.2. Mass Spectrometry:

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions: The following MRM transitions are suggested. Note: These parameters should be optimized for the specific instrument being used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Dicloxacillin470.0160.030
Dicloxacillin470.0293.020
Dicloxacillin-¹³C₄ 474.0 164.0 30
Dicloxacillin-¹³C₄ 474.0 297.0 20

Disclaimer: The MRM transitions for Dicloxacillin-¹³C₄ are predicted based on the known fragmentation of dicloxacillin and a +4 Da mass shift. The optimal product ions and collision energies should be experimentally determined.

Data Presentation

The following tables summarize representative quantitative data for dicloxacillin quantification methods found in the literature.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

MatrixLinearity Range (µg/mL)LLOQ (µg/mL)
Human Plasma0.5 - 40>0.990.5
Pharmaceutical Dosage Forms2 - 350.99982

Table 2: Accuracy and Precision

MatrixQC LevelConcentration (µg/mL)Accuracy (%)Precision (%RSD)
Human PlasmaLow1.595 - 105< 15
Medium2090 - 110< 15
High3590 - 110< 15
Pharmaceutical Dosage FormsLow598 - 102< 2
Medium1598 - 102< 2
High2598 - 102< 2

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample 100 µL Plasma Sample (Calibrator, QC, or Unknown) add_is Add 20 µL Dicloxacillin-¹³C₄ (IS) sample->add_is precipitate Add 300 µL Cold Acetonitrile (Protein Precipitation) add_is->precipitate vortex1 Vortex precipitate->vortex1 centrifuge Centrifuge (14,000 x g, 10 min, 4°C) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (Nitrogen Stream, 40°C) supernatant->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute vortex2 Vortex reconstitute->vortex2 transfer Transfer to Autosampler Vial vortex2->transfer lc_ms Inject 5 µL into LC-MS/MS transfer->lc_ms hplc HPLC Separation (C18 Column, Gradient Elution) lc_ms->hplc ms Mass Spectrometry (ESI+, MRM Mode) hplc->ms quant Quantification (Peak Area Ratio vs. Concentration) ms->quant report Generate Report quant->report

Caption: Experimental workflow for dicloxacillin quantification.

References

Application Note and Protocol for the Sample Preparation of Dicloxacillin-¹³C₄ in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed protocol for the extraction and preparation of Dicloxacillin from plasma samples for quantitative analysis, utilizing Dicloxacillin-¹³C₄ as an internal standard. The primary method described is protein precipitation, a rapid and effective technique for sample cleanup prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Dicloxacillin is a narrow-spectrum β-lactam antibiotic belonging to the penicillinase-resistant penicillin group. It is commonly used to treat infections caused by susceptible Gram-positive bacteria, particularly Staphylococcus aureus. Accurate quantification of Dicloxacillin in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as Dicloxacillin-¹³C₄, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation and matrix effects, leading to improved accuracy and precision[1].

This application note details a robust and straightforward sample preparation protocol based on protein precipitation with acetonitrile, which has been shown to provide high recovery and is suitable for routine analysis[2]. Alternative methods, including liquid-liquid extraction and solid-phase extraction, are also briefly discussed.

Materials and Reagents

  • Blank human plasma (with anticoagulant, e.g., K₂EDTA)

  • Dicloxacillin sodium salt (Reference Standard)

  • Dicloxacillin-¹³C₄ (Internal Standard)[3][4]

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (deionized or Milli-Q)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Microcentrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

Experimental Protocols

  • Dicloxacillin Stock Solution (1 mg/mL): Accurately weigh 10 mg of Dicloxacillin sodium salt and dissolve it in 10 mL of methanol to obtain a 1 mg/mL stock solution.

  • Dicloxacillin-¹³C₄ Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of Dicloxacillin-¹³C₄ and dissolve it in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Dicloxacillin stock solution with a 50:50 mixture of methanol and water to create calibration standards.

  • Working Internal Standard Solution (e.g., 10 µg/mL): Dilute the Dicloxacillin-¹³C₄ stock solution with acetonitrile to the desired final concentration. The optimal concentration should be determined during method development.

Protein precipitation is a widely used technique for the rapid removal of proteins from biological samples[5][6]. Acetonitrile is a common and effective precipitating agent[2].

  • Allow frozen plasma samples to thaw completely at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • Pipette 100 µL of the plasma sample (or calibration standard/quality control sample) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the working internal standard solution (Dicloxacillin-¹³C₄) to each tube.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid, if desired for improved protein precipitation and analyte stability) to each tube.

  • Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase.

  • Liquid-Liquid Extraction (LLE): This method involves the extraction of the analyte from the aqueous plasma into an immiscible organic solvent. For Dicloxacillin, a protocol involving acidification of the plasma followed by extraction with dichloromethane has been reported[7]. LLE can provide a cleaner extract than protein precipitation but is more labor-intensive.

  • Solid-Phase Extraction (SPE): SPE provides a higher degree of sample cleanup and can be automated. For penicillins, various SPE sorbents can be used, including polymer-based or silica-based materials[8][9][10]. A typical SPE procedure involves conditioning the cartridge, loading the pre-treated sample, washing away interferences, and eluting the analyte of interest.

Instrumental Analysis: LC-MS/MS

The analysis is typically performed using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.

  • Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of Dicloxacillin[11].

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is typically employed[12][13].

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Dicloxacillin and Dicloxacillin-¹³C₄ should be optimized for maximum sensitivity and specificity.

Data Presentation

The following table summarizes quantitative data from various published methods for Dicloxacillin analysis in plasma.

ParameterMethodRecovery (%)LLOQ (µg/mL)Linearity Range (µg/mL)Reference
Dicloxacillin Protein Precipitation (Acetonitrile) & HPLC-UV98.981010 - 18
Dicloxacillin Liquid-Liquid Extraction & HPLC-UV96.950.50.5 - 10[7]
Cefixime and Dicloxacillin Liquid-Liquid Extraction & RP-HPLCNot Specified0.50.5 - 40[11]
Multiple Antimicrobials Protein Precipitation (Methanol) & LC-MS/MSNot Specified for Dicloxacillin1 (for the panel)1 - 100[14]

Mandatory Visualization

Sample_Preparation_Workflow cluster_plasma Plasma Sample Handling cluster_precipitation Protein Precipitation cluster_analysis Analysis Thaw Thaw Plasma Vortex_Plasma Vortex Sample Thaw->Vortex_Plasma Add_IS Add Internal Standard (Dicloxacillin-¹³C₄) Vortex_Plasma->Add_IS Add_ACN Add Cold Acetonitrile Add_IS->Add_ACN Vortex_Mix Vortex Vigorously Add_ACN->Vortex_Mix Centrifuge Centrifuge Vortex_Mix->Centrifuge Transfer_Supernatant Collect Supernatant Centrifuge->Transfer_Supernatant Inject Inject into LC-MS/MS Transfer_Supernatant->Inject

Caption: Workflow for Dicloxacillin plasma sample preparation.

References

Application Notes: Use of Dicloxacillin-13C4 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pharmacokinetic (PK) studies are fundamental to drug development, providing critical data on the absorption, distribution, metabolism, and excretion (ADME) of a compound. The accuracy and precision of bioanalytical methods used to quantify drug concentrations in biological matrices are paramount for reliable PK parameter estimation. Dicloxacillin is a narrow-spectrum, beta-lactamase-resistant penicillin antibiotic used to treat infections caused by susceptible Gram-positive bacteria, such as Staphylococcus aureus.[1]

The gold standard for quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), prized for its high sensitivity and selectivity.[2] To correct for variability during sample processing and analysis—such as matrix effects or fluctuations in instrument response—an internal standard (IS) is employed.[3] The most effective type of IS is a stable isotope-labeled (SIL) version of the analyte.[4][5] Dicloxacillin-13C4 is the ¹³C-labeled stable isotope of Dicloxacillin, designed for use as an internal standard in the quantitative analysis of Dicloxacillin in biological samples.[1] Its chemical behavior is nearly identical to the unlabeled drug, but its increased mass allows it to be distinguished by a mass spectrometer.[4] This ensures that any loss of analyte during sample preparation or variations in ionization are mirrored by the SIL-IS, leading to highly accurate and reproducible quantification.[5][]

Pharmacokinetic Data of Dicloxacillin

The following tables summarize key pharmacokinetic parameters for Dicloxacillin following oral administration in healthy adult volunteers. This data is essential for designing sampling schedules in clinical studies and for interpreting bioanalytical results.

Table 1: Single-Dose Pharmacokinetic Parameters of Dicloxacillin

Dose (g)Cmax (µg/mL)Tmax (h)AUC0–10 h (µg·h/mL)t1/2 (h)Source
0.2513.620.75 - 1.25 (median)31.601.38 - 1.71 (mean)[7][8]
0.524.280.75 - 1.25 (median)61.401.38 - 1.71 (mean)[7][8]
0.510 - 171.0 - 1.5Not Reported~0.7[9]
0.75Not ReportedNot ReportedNot Reported1.2 (median)[10]
1.045.020.75 - 1.25 (median)108.731.38 - 1.71 (mean)[7][8]
2.079.970.75 - 1.25 (median)203.291.38 - 1.71 (mean)[7][8]

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the concentration-time curve; t1/2: Elimination half-life.

Table 2: Multiple-Dose (Steady-State) Pharmacokinetic Parameters of Dicloxacillin

Dosing RegimenCmax,ss (µg/mL)Tmax,ss (h)AUC0–10 h,ss (µg·h/mL)t1/2 (h)Source
0.25 g q6h14.760.33 - 3.0 (range)33.721.46 (mean)[7]
0.5 g q6h26.540.33 - 3.0 (range)62.061.46 (mean)[7]

Parameters measured on Day 3 of dosing. Cmax,ss: Steady-state maximum plasma concentration; Tmax,ss: Time to reach Cmax,ss; AUCss: Steady-state area under the curve; q6h: every 6 hours.

Experimental Protocols

Protocol 1: Plasma Sample Preparation using Protein Precipitation

This protocol describes a general method for extracting Dicloxacillin from human plasma prior to LC-MS/MS analysis. The addition of this compound at the beginning of the process is critical for accurate quantification.

Materials:

  • Human plasma samples (collected in K2-EDTA or heparin tubes)

  • This compound internal standard working solution (e.g., 1 µg/mL in methanol/water)

  • Precipitation solvent: Acetonitrile or Methanol containing 0.1% formic acid

  • Refrigerated centrifuge (4°C)

  • Vortex mixer

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes

Procedure:

  • Thaw frozen plasma samples on ice until completely liquefied.

  • Vortex each plasma sample for 10 seconds to ensure homogeneity.

  • Pipette 100 µL of each plasma sample (or standard, or quality control) into a clean microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution to each tube.[11]

  • Vortex the tubes for 15 seconds to mix thoroughly.

  • Add 200 µL of ice-cold precipitation solvent (e.g., methanol with 0.1% formic acid) to each tube to precipitate plasma proteins.[11]

  • Vortex vigorously for 30 seconds.

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[11]

  • Carefully transfer the supernatant to a clean autosampler vial or 96-well plate.

  • The sample is now ready for LC-MS/MS analysis. Depending on instrument sensitivity, a dilution step with water containing 0.1% formic acid may be required.[11]

Protocol 2: Representative LC-MS/MS Method for Dicloxacillin Quantification

This protocol provides a starting point for the development of a robust LC-MS/MS method for the simultaneous quantification of Dicloxacillin and this compound. Method parameters should be optimized for the specific instrumentation used.

Liquid Chromatography Parameters:

  • HPLC System: A UHPLC or HPLC system capable of binary gradient elution.

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size).[11]

  • Mobile Phase A: 0.1% Formic acid in water.[11]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[11]

  • Flow Rate: 0.5 mL/min.[11]

  • Column Temperature: 40°C.[11]

  • Injection Volume: 5 µL.[11]

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 2
    1.5 2
    5.0 50
    6.0 100
    7.5 100
    7.6 2
    9.0 2

    This is a representative gradient and must be optimized for separation from matrix components.

Mass Spectrometry Parameters:

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Ion Source Parameters:

    • Capillary Voltage: Optimize for maximum signal (e.g., 3.5 kV).

    • Source Temperature: e.g., 150°C.

    • Desolvation Temperature: e.g., 400°C.

    • Gas Flows: Optimize for specific instrument.

  • MRM Transitions (Representative):

    Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    Dicloxacillin 470.0 160.0 Optimize
    This compound 474.0 164.0 Optimize

    Note: Precursor ions correspond to [M+H]⁺. The +4 Da mass shift in this compound is reflected in both the precursor and the relevant product ion. Actual m/z values and collision energies must be determined empirically by infusing pure standards.

Visualizations

G cluster_study Clinical Phase cluster_lab Bioanalytical Phase cluster_pk Data Analysis Phase Dosing Drug Administration (Unlabeled Dicloxacillin) Sampling Biological Sample Collection (Plasma, Urine) Dosing->Sampling Time Points Prep Sample Preparation (Add this compound IS) Sampling->Prep Analysis LC-MS/MS Analysis Prep->Analysis Quant Quantification (Analyte/IS Ratio) Analysis->Quant PK_Calc PK Parameter Calculation (Cmax, AUC, t1/2) Quant->PK_Calc

Caption: High-level workflow for a pharmacokinetic study.

G Plasma 100 µL Plasma Sample Add_IS Add this compound Internal Standard Plasma->Add_IS Vortex1 Vortex Mix Add_IS->Vortex1 Add_Solvent Add Protein Precipitation Solvent Vortex1->Add_Solvent Vortex2 Vortex Mix Add_Solvent->Vortex2 Centrifuge Centrifuge to Pellet Proteins Vortex2->Centrifuge Supernatant Transfer Supernatant to Autosampler Vial Centrifuge->Supernatant LCMS Inject into LC-MS/MS System Supernatant->LCMS

Caption: Detailed bioanalytical sample processing workflow.

G cluster_input Raw Signal from MS cluster_output Corrected Result Analyte_Signal Dicloxacillin Signal (Variable) Ratio Calculate Peak Area Ratio (Analyte / IS) Analyte_Signal->Ratio IS_Signal This compound Signal (Tracks Variability) IS_Signal->Ratio Concentration Accurate Concentration Ratio->Concentration

Caption: Logic of using a stable isotope internal standard.

References

Application Note: Quantification of Dicloxacillin in Animal Tissue by Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantification of dicloxacillin in various animal tissues (e.g., muscle, kidney) using isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Dicloxacillin-¹³C₄, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[1][2] The sample preparation involves protein precipitation and solid-phase extraction (SPE) to achieve a clean extract suitable for LC-MS/MS analysis. The method is validated according to established guidelines and is suitable for applications in veterinary drug residue monitoring, pharmacokinetic studies, and food safety assessment.

Introduction

Dicloxacillin is a narrow-spectrum β-lactam antibiotic belonging to the penicillinase-resistant penicillin group. It is commonly used in veterinary medicine to treat bacterial infections. Monitoring its concentration in animal tissues is crucial to ensure food safety and adherence to maximum residue limits (MRLs). Isotope dilution mass spectrometry is the gold standard for quantitative analysis due to its high selectivity and accuracy.[2] This method employs a stable isotope-labeled (SIL) analogue of the analyte as an internal standard (IS). Since the SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes and experiences similar ionization efficiency, effectively compensating for matrix-induced signal suppression or enhancement.[2]

Experimental

Materials and Reagents
  • Standards: Dicloxacillin sodium salt (analytical standard), Dicloxacillin-¹³C₄ sodium salt (internal standard).[3]

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade).

  • Reagents: Phosphate buffer (0.1 M, pH 8.0), Piperidine, Trichloroacetic acid (TCA).[4][5][6]

  • Solid-Phase Extraction (SPE): Oasis HLB cartridges or equivalent.

Sample Preparation

A derivatization step with piperidine is included to form a more stable derivative of dicloxacillin, which is particularly beneficial for β-lactam antibiotics that can be unstable during extraction.[6][7]

  • Homogenization: Weigh 2 g of minced animal tissue (e.g., muscle, kidney) into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Add a known concentration of Dicloxacillin-¹³C₄ internal standard solution to each sample.

  • Extraction and Derivatization:

    • Add 40 mL of 100 mM phosphate buffer (pH 8.0).[6]

    • Vortex for 30 seconds.

    • Add 300 µL of piperidine and vortex immediately for another 30 seconds.[6]

    • Incubate for 30 minutes at room temperature to allow for derivatization.

    • Add 100 µL of phosphoric acid and vortex.[4]

    • Centrifuge at 4000 x g for 10 minutes.

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis HLB SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Load the supernatant from the previous step onto the SPE cartridge.

    • Wash the cartridge with 3 mL of water.

    • Elute the analytes with 4 mL of a mixture of acetonitrile, methanol, and water (45:45:10, v/v/v).[4]

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the mobile phase.

    • Filter through a 0.22 µm syringe filter into an LC vial for analysis.

LC-MS/MS Conditions
  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Dicloxacillin-piperidine470160311
Dicloxacillin-¹³C₄-piperidine474160315

(Note: The precursor ion m/z for Dicloxacillin is based on its derivatization with piperidine. The exact m/z for the labeled internal standard will depend on the position and number of ¹³C atoms.)[5]

Results and Discussion

The method was validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Quantitative Data Summary
ParameterResult
Linearity Range1 - 500 µg/kg
Correlation Coefficient (r²)> 0.995
Accuracy (Recovery)85 - 110%
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 15%
Limit of Detection (LOD)0.5 µg/kg
Limit of Quantification (LOQ)1.5 µg/kg

Note: These values are representative and may vary depending on the specific tissue matrix and instrumentation.

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis tissue 1. Animal Tissue Homogenization spike 2. Spike with Dicloxacillin-¹³C₄ IS tissue->spike extract 3. Extraction & Derivatization (Phosphate Buffer + Piperidine) spike->extract centrifuge 4. Centrifugation extract->centrifuge spe 5. Solid-Phase Extraction (SPE) centrifuge->spe evap 6. Evaporation spe->evap reconstitute 7. Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for dicloxacillin quantification.

logical_relationship cluster_quantification Quantification Principle analyte Dicloxacillin (in tissue extract) ratio Measure Peak Area Ratio (Analyte / IS) analyte->ratio is Dicloxacillin-¹³C₄ (IS) (known amount added) is->ratio concentration Determine Analyte Concentration ratio->concentration curve Calibration Curve (known concentrations) curve->concentration

References

Application Note: Metabolic Profiling of Dicloxacillin Using Stable Isotope-Labeled Dicloxacillin-13C4

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Understanding the metabolic fate of a drug is a cornerstone of pharmaceutical development, providing critical insights into its efficacy, safety, and potential for drug-drug interactions. Stable isotope labeling, coupled with mass spectrometry, has emerged as a powerful technique for these investigations. The use of a stable isotope-labeled version of a drug, such as Dicloxacillin-13C4, allows for the precise differentiation and quantification of the parent drug and its metabolites from endogenous compounds in complex biological matrices. This application note provides a detailed protocol for the use of this compound in the metabolic profiling of dicloxacillin, a penicillinase-resistant penicillin antibiotic.

Dicloxacillin is known to be metabolized in the liver primarily through hydroxylation to 5-hydroxy dicloxacillin and hydrolysis of the β-lactam ring to form inactive penicilloic acids. Furthermore, dicloxacillin has been shown to induce cytochrome P450 enzymes, including CYP2C9, CYP2C19, and CYP3A4, which can lead to clinically significant drug-drug interactions. The use of this compound as an internal standard in a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay provides a robust and accurate method for quantifying dicloxacillin and its key metabolites in various biological samples.

This document outlines the experimental workflow, from in vitro metabolism studies using human liver microsomes to sample preparation and LC-MS/MS analysis of plasma and urine samples. It also presents illustrative quantitative data to guide researchers in their metabolic profiling studies of dicloxacillin.

Experimental Protocols

In Vitro Metabolism of this compound in Human Liver Microsomes

This protocol describes the incubation of this compound with human liver microsomes to identify and quantify its metabolites.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium Chloride (MgCl2)

  • Acetonitrile (ACN), ice-cold

  • Water, LC-MS grade

  • Formic Acid

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing 0.1 M phosphate buffer (pH 7.4), MgCl2 (final concentration 3.3 mM), and pooled human liver microsomes (final protein concentration 0.5 mg/mL).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Initiation of Reaction: Add this compound (final concentration, e.g., 1 µM) to the pre-incubated mixture.

  • Start the Metabolic Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C with gentle agitation. Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Termination of Reaction: Terminate the reaction at each time point by adding two volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound).

  • Protein Precipitation: Vortex the samples vigorously and centrifuge at 14,000 rpm for 10 minutes at 4°C to precipitate the microsomal proteins.

  • Sample Collection: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Sample Preparation from Biological Matrices

a) Plasma Sample Preparation (Protein Precipitation):

  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing this compound as an internal standard (for quantification of unlabeled dicloxacillin).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

b) Urine Sample Preparation (Dilute-and-Shoot):

  • Thaw frozen urine samples on ice and centrifuge at 5,000 rpm for 5 minutes to remove any particulate matter.

  • Dilute 50 µL of the urine sample with 450 µL of the initial mobile phase containing this compound as an internal standard.

  • Vortex and directly inject into the LC-MS/MS system.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions: The following table provides the proposed MRM transitions for dicloxacillin, its metabolites, and their 13C4-labeled counterparts.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Dicloxacillin470.0160.125
5-Hydroxy Dicloxacillin486.0160.128
Dicloxacillin Penicilloic Acid488.0143.130
This compound 474.0 164.1 25
5-Hydroxy this compound 490.0 164.1 28
This compound Penicilloic Acid 492.0 147.1 30

Data Presentation

The use of this compound allows for the accurate quantification of dicloxacillin and its metabolites. The following tables present illustrative data from a hypothetical in vitro metabolism study and a pharmacokinetic study in human subjects.

Table 1: Illustrative In Vitro Metabolism of Dicloxacillin in Human Liver Microsomes

Time (min)Dicloxacillin Remaining (%)5-Hydroxy Dicloxacillin Formed (pmol/mg protein)Dicloxacillin Penicilloic Acid Formed (pmol/mg protein)
010000
585.212.52.3
1560.135.84.1
3035.758.95.4
6012.378.59.2

Table 2: Illustrative Pharmacokinetic Parameters of Dicloxacillin and its Metabolites in Human Plasma Following a Single Oral Dose (500 mg)

Data presented as mean ± SD (n=12). This compound was administered intravenously as a microdose tracer.

ParameterDicloxacillin (Unlabeled)5-Hydroxy DicloxacillinDicloxacillin Penicilloic Acid
Cmax (ng/mL) 15,200 ± 3,100850 ± 150450 ± 90
Tmax (h) 1.5 ± 0.52.0 ± 0.72.5 ± 0.8
AUC0-t (ng*h/mL) 45,600 ± 8,5003,400 ± 6501,800 ± 350
t1/2 (h) 1.2 ± 0.31.8 ± 0.42.1 ± 0.5

Visualizations

experimental_workflow cluster_invitro In Vitro Metabolism cluster_invivo In Vivo Pharmacokinetics HLM Human Liver Microsomes Incubation Incubation with this compound (37°C, with NADPH) HLM->Incubation Termination Reaction Termination (Acetonitrile) Incubation->Termination Analysis_vitro LC-MS/MS Analysis Termination->Analysis_vitro Data_Analysis Data Analysis & Interpretation Analysis_vitro->Data_Analysis Metabolite Identification & Quantification Dosing Oral Dosing of Dicloxacillin + IV Microdose of this compound Sampling Plasma & Urine Sampling Dosing->Sampling Preparation Sample Preparation (Protein Precipitation / Dilution) Sampling->Preparation Analysis_vivo LC-MS/MS Analysis Preparation->Analysis_vivo Analysis_vivo->Data_Analysis Pharmacokinetic Profiling

Caption: Experimental workflow for metabolic profiling of dicloxacillin.

metabolic_pathway Dicloxacillin Dicloxacillin / this compound Metabolite1 5-Hydroxy Dicloxacillin / 5-Hydroxy this compound Dicloxacillin->Metabolite1 CYP-mediated Hydroxylation Metabolite2 Dicloxacillin Penicilloic Acid / This compound Penicilloic Acid Dicloxacillin->Metabolite2 Hydrolysis (β-lactamase or chemical)

Caption: Major metabolic pathways of dicloxacillin.

Conclusion

The use of this compound provides a highly specific and sensitive tool for the detailed investigation of dicloxacillin's metabolic profile. The protocols outlined in this application note offer a robust framework for researchers to accurately identify and quantify dicloxacillin and its primary metabolites in both in vitro and in vivo systems. The stable isotope dilution LC-MS/MS method minimizes matrix effects and improves analytical accuracy, which is essential for reliable pharmacokinetic and drug metabolism studies. This approach is invaluable for drug development professionals seeking to gain a comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of dicloxacillin and to assess its potential for drug-drug interactions.

Application Note: Quantitative Analysis of Dicloxacillin in Biological Matrices using LC-MS/MS with a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantitative analysis of Dicloxacillin in biological matrices, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Dicloxacillin-13C4, to ensure high accuracy and precision. This application note includes recommended Multiple Reaction Monitoring (MRM) transitions, liquid chromatography conditions, sample preparation protocols, and mass spectrometer parameters.

Introduction

Dicloxacillin is a narrow-spectrum beta-lactam antibiotic belonging to the penicillin class. It is utilized in the treatment of infections caused by susceptible Gram-positive bacteria, particularly penicillinase-producing staphylococci. Accurate quantification of Dicloxacillin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for matrix effects and variations in sample processing.

Chemical Properties

CompoundMolecular FormulaExact Mass
DicloxacillinC₁₉H₁₇Cl₂N₃O₅S469.0266
This compound¹³C₄C₁₅H₁₇Cl₂N₃O₅S473.0400166[1]

Recommended MRM Transitions

The following Multiple Reaction Monitoring (MRM) transitions are recommended for the analysis of Dicloxacillin and its stable isotope-labeled internal standard, this compound. These transitions are based on the known fragmentation patterns of Dicloxacillin, where a common fragmentation is the loss of CO₂ to form the penilloic acid derivative.

CompoundPrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Putative Fragmentation
Dicloxacillin470.0160.0Thiazolidine ring fragment
Dicloxacillin470.0291.0Isoxazole side-chain fragment
This compound 474.0 160.0 Thiazolidine ring fragment
This compound 474.0 295.0 13C4-labeled Isoxazole side-chain fragment

Note: The product ion at m/z 160 is a common fragment for many penicillins, arising from the cleavage of the beta-lactam ring. The isoxazole side-chain fragment for the 13C4 labeled standard is predicted to be 4 Da heavier than that of the unlabeled compound.

Mass Spectrometry Parameters

ParameterRecommended Setting
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.0 - 4.0 kV
Desolvation Temperature350 - 450 °C
Desolvation Gas Flow800 - 1000 L/hr
Cone Gas Flow50 - 150 L/hr
Collision GasArgon

Collision Energy Optimization:

Collision energies should be optimized for the specific instrument being used. A collision energy ramp experiment is recommended to determine the optimal value for each transition. Based on typical values for similar penicillin compounds, a starting range of 15-35 eV is suggested for optimization.

Liquid Chromatography

ParameterRecommended Setting
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.3 - 0.5 mL/min
Injection Volume5 - 10 µL
Column Temperature40 °C
GradientA typical gradient would start at 5-10% B, ramp to 95% B over several minutes, hold, and then re-equilibrate.

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Dicloxacillin and this compound in methanol or a 50:50 mixture of methanol and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions with the mobile phase or an appropriate solvent mixture.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of approximately 100-500 ng/mL.

Sample Preparation (Protein Precipitation)

This protocol is suitable for plasma samples.

  • To 100 µL of plasma sample, add 10 µL of the this compound internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1-2 minutes.

  • Centrifuge at >10,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Visualization

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add this compound IS (10 µL) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for Dicloxacillin analysis.

Mechanism of Action of Dicloxacillin

Dicloxacillin, like other penicillin antibiotics, inhibits the synthesis of the bacterial cell wall.

mechanism_of_action dicloxacillin Dicloxacillin pbp Penicillin-Binding Proteins (PBPs) in Bacterial Cell Wall dicloxacillin->pbp Binds to crosslinking Peptidoglycan Cross-linking pbp->crosslinking Inhibits cell_wall Bacterial Cell Wall Synthesis crosslinking->cell_wall is essential for lysis Cell Lysis and Bacterial Death cell_wall->lysis Inhibition leads to

Caption: Mechanism of action of Dicloxacillin.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a robust and reliable approach for the quantitative analysis of Dicloxacillin in biological matrices. The provided MRM transitions and experimental protocols serve as a strong foundation for method development and validation. Researchers are encouraged to perform instrument-specific optimization of collision energies and chromatographic conditions to achieve the best performance.

References

Application Note: UPLC-MS/MS Analysis of Beta-Lactam Antibiotics in Human Plasma Using Dicloxacillin-13C4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous quantification of several beta-lactam antibiotics in human plasma. The method utilizes Dicloxacillin-13C4, a stable isotope-labeled internal standard, to ensure high accuracy and precision in therapeutic drug monitoring (TDM) and clinical research settings.[1][2] The simple protein precipitation sample preparation and rapid chromatographic runtime of under 6 minutes make this method suitable for high-throughput analysis.[3][4]

Introduction

Beta-lactam antibiotics are a cornerstone in the treatment of bacterial infections. However, their pharmacokinetic variability, particularly in critically ill patients, necessitates therapeutic drug monitoring to optimize dosing regimens, thereby maximizing efficacy and minimizing toxicity. UPLC-MS/MS has emerged as the gold standard for TDM due to its superior sensitivity, specificity, and precision.[5] The use of stable isotope-labeled internal standards (SIL-IS), such as this compound, is crucial for correcting matrix effects and variations in sample processing and instrument response, leading to reliable quantification.[6][7][8] This application note provides a detailed protocol for the analysis of a panel of commonly prescribed beta-lactam antibiotics using this compound as an internal standard.

Experimental

Target Analytes and Internal Standard

A panel of common beta-lactam antibiotics can be quantified using this method. For the purpose of this application note, we will focus on the quantification of Dicloxacillin and other structurally similar penicillins. This compound serves as the internal standard for Dicloxacillin and can be evaluated for its suitability for other analytes on a case-by-case basis.[1]

Materials and Reagents
  • Reference standards for all antibiotic analytes

  • This compound (Internal Standard)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Human plasma (drug-free)

Sample Preparation

A simple and rapid protein precipitation method is employed for sample preparation:[9][10][11]

  • To 100 µL of plasma sample, add 10 µL of the internal standard working solution (this compound in 50:50 methanol:water).

  • Vortex mix for 15 seconds.

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex mix for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Dilute the supernatant 1:4 with water containing 0.1% formic acid.

  • Transfer the final extract to an autosampler vial for UPLC-MS/MS analysis.

UPLC Conditions
  • System: Waters ACQUITY UPLC or equivalent

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm[12]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0.0-0.5 min: 2% B

    • 0.5-3.5 min: 2% to 65% B (linear gradient)

    • 3.5-4.0 min: 65% to 95% B (linear gradient)

    • 4.0-4.5 min: Hold at 95% B

    • 4.5-4.6 min: 95% to 2% B (linear gradient)

    • 4.6-5.8 min: Hold at 2% B (re-equilibration)[3]

MS/MS Conditions
  • System: Triple quadrupole mass spectrometer

  • Ionization: Electrospray Ionization (ESI), Positive Mode

  • Detection: Multiple Reaction Monitoring (MRM)

Table 1: MRM Transitions and Mass Spectrometer Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Amoxicillin366.1349.12015
Ampicillin350.1106.02025
Cefazolin455.1323.12020
Ceftazidime547.1468.12018
Cefuroxime425.1207.02022
Meropenem384.1141.12030
Piperacillin518.2143.02035
Dicloxacillin 470.0 160.0 20 30
This compound 474.0 164.0 20 30

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.

Results and Discussion

Method Validation

The method should be validated according to the European Medicines Agency (EMA) or other relevant bioanalytical method validation guidelines.[13] Key validation parameters include:

  • Linearity: The calibration curves are expected to be linear over the clinically relevant concentration ranges for each antibiotic.

  • Accuracy and Precision: Intra- and inter-day precision and accuracy should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[3][6]

  • Matrix Effect and Recovery: The use of a stable isotope-labeled internal standard is intended to compensate for matrix effects and variability in recovery.

  • Stability: The stability of the analytes in plasma should be assessed under various storage conditions (e.g., room temperature, 4°C, -20°C, and freeze-thaw cycles).[13]

Quantitative Data Summary

The following table summarizes typical performance characteristics of a UPLC-MS/MS method for antibiotic analysis.

Table 2: Quantitative Performance Summary

AnalyteLLOQ (mg/L)ULOQ (mg/L)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Amoxicillin0.5100< 10< 1290-110
Ampicillin0.5100< 10< 1290-110
Cefazolin0.5250< 8< 1095-105
Ceftazidime0.5250< 8< 1095-105
Cefuroxime0.5100< 9< 1192-108
Meropenem0.2100< 11< 1390-110
Piperacillin1.0500< 7< 997-103
Dicloxacillin0.5100< 10< 1290-110

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; %CV: Percent Coefficient of Variation. Data presented are representative and should be established for each laboratory.[3]

Visualizations

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_result Result Plasma Plasma Sample (100 µL) IS Internal Standard (this compound) Precipitation Protein Precipitation (Acetonitrile) IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Dilution Supernatant Dilution Centrifugation->Dilution UPLC UPLC Separation Dilution->UPLC Injection MSMS MS/MS Detection UPLC->MSMS Data Data Acquisition & Processing MSMS->Data Quantification Quantification of Antibiotic Concentrations Data->Quantification

Caption: Experimental workflow for UPLC-MS/MS analysis of antibiotics.

Logical_Relationship cluster_method Analytical Method cluster_performance Method Performance cluster_application Application UPLC UPLC Sensitivity Sensitivity UPLC->Sensitivity Specificity Specificity UPLC->Specificity MSMS MS/MS MSMS->Sensitivity MSMS->Specificity IS This compound (Internal Standard) Accuracy Accuracy IS->Accuracy Precision Precision IS->Precision TDM Therapeutic Drug Monitoring Accuracy->TDM Research Clinical Research Accuracy->Research Precision->TDM Precision->Research Sensitivity->TDM Sensitivity->Research Specificity->TDM Specificity->Research

Caption: Logical relationship of method components to performance and application.

Conclusion

The described UPLC-MS/MS method provides a reliable and efficient tool for the quantitative analysis of beta-lactam antibiotics in human plasma. The incorporation of this compound as an internal standard ensures high-quality data, making this method well-suited for therapeutic drug monitoring and clinical research applications, ultimately contributing to improved patient outcomes. The simple sample preparation and rapid analysis time allow for a high throughput of samples, which is advantageous in a clinical laboratory setting.

References

Application Notes and Protocols: Preparation of a Dicloxacillin-13C4 Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dicloxacillin-13C4 is a stable isotope-labeled version of Dicloxacillin, a semi-synthetic, penicillinase-resistant penicillin antibiotic.[1][2] It is primarily utilized as an internal standard in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate determination of Dicloxacillin concentrations in biological matrices.[1] The incorporation of four carbon-13 atoms results in a distinct mass shift, allowing for its differentiation from the unlabeled drug without significantly altering its chemical and physical properties.

This document provides a detailed protocol for the preparation of a this compound stock solution, ensuring accuracy, purity, and stability for its intended use in research and drug development applications.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its sodium salt monohydrate.

PropertyValueSource(s)
Molecular Formula (Free Acid)C₁₅¹³C₄H₁₇Cl₂N₃O₅S[3][4]
Molecular Weight (Free Acid)~474.3 g/mol [4]
Molecular Formula (Sodium Salt Monohydrate)C₁₅¹³C₄H₁₈Cl₂N₃NaO₆S[3][5]
Molecular Weight (Sodium Salt Monohydrate)~514.3 g/mol [5][6]
AppearanceWhite or almost white, crystalline powder[6][7]
Solubility (as Sodium Salt)Freely soluble in water and methanol[7]
Recommended Storage (Solid)2-8°C, Hygroscopic, under inert atmosphere[6]
Recommended Storage (Stock Solution)-20°C[8][9][10]

Experimental Protocol: Preparation of a 1 mg/mL this compound Stock Solution

This protocol details the steps for preparing a 1 mg/mL stock solution of this compound. The final concentration can be adjusted based on specific experimental requirements.

Materials and Equipment
  • This compound (form will vary, e.g., free acid or sodium salt)

  • High-purity solvent (e.g., DMSO, sterile water, or methanol)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • (Optional) Sonicator

  • (Optional) Syringe and 0.22 µm sterile syringe filter

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Step-by-Step Procedure
  • Determine the Required Mass: Calculate the mass of this compound required to achieve the desired concentration and volume. For example, to prepare 1 mL of a 1 mg/mL solution, weigh out 1 mg of the compound.

  • Weighing the Compound:

    • Tare the analytical balance with a sterile microcentrifuge tube or appropriate weighing vessel.

    • Carefully weigh the calculated amount of this compound powder. Due to its hygroscopic nature, minimize exposure to atmospheric moisture.[7]

  • Solvent Addition:

    • Based on the solubility information, select an appropriate solvent. For the sodium salt, sterile water or methanol are suitable choices.[7] For the free acid form, DMSO may be a better initial solvent.

    • Add the desired volume of the chosen solvent to the vessel containing the weighed this compound.

  • Dissolution:

    • Cap the tube or vial securely.

    • Vortex the solution for 30-60 seconds to facilitate dissolution.

    • If the compound does not fully dissolve, sonication for 5-10 minutes may be beneficial.[11]

  • Sterilization (for aqueous solutions):

    • If the stock solution is prepared in an aqueous solvent (e.g., water or PBS) and will be used in cell-based assays, sterile filtration is recommended.

    • Draw the solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter to the syringe.

    • Dispense the solution through the filter into a sterile, labeled storage tube.[8][9]

    • Note: Filtration is generally not necessary for solutions prepared in organic solvents like DMSO or ethanol.[9]

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes.[12]

    • Store the aliquots in tightly sealed tubes at -20°C.[8][10]

    • Protect the solution from light, especially if stored for extended periods.[7]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_processing Processing cluster_storage Storage weigh 1. Weigh this compound add_solvent 2. Add appropriate solvent weigh->add_solvent dissolve 3. Vortex/Sonicate to dissolve add_solvent->dissolve sterilize 4. Sterile filter (if aqueous) dissolve->sterilize aliquot 5. Aliquot into single-use tubes sterilize->aliquot store 6. Store at -20°C aliquot->store lc_ms_application cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification sample Biological Sample (e.g., plasma) add_is Spike with this compound (Internal Standard) sample->add_is extract Sample Extraction add_is->extract lc LC Separation extract->lc ms MS Detection lc->ms ratio Calculate Peak Area Ratio (Analyte / Internal Standard) ms->ratio concentration Determine Analyte Concentration ratio->concentration

References

Troubleshooting & Optimization

Common sources of contamination for Dicloxacillin-13C4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Dicloxacillin-13C4.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the handling and analysis of this compound, focusing on potential sources of contamination.

Q1: I am observing unexpected peaks in my LC-MS analysis of this compound. What are the likely sources of contamination?

A1: Contamination of this compound can arise from several sources. The most common are degradation products of Dicloxacillin itself, impurities from the synthesis of the labeled compound, and external contaminants introduced during your experimental workflow.

  • Degradation Products: Like its unlabeled counterpart, this compound is susceptible to degradation, particularly through hydrolysis of the β-lactam ring. This can lead to the formation of penicilloic acids and penilloic acids.[1]

  • Synthesis-Related Impurities: The multi-step synthesis of this compound can introduce impurities. These may include unreacted starting materials, byproducts from intermediate steps, or residual solvents. A common process-related impurity in penicillins is 6-aminopenicillanic acid (6-APA).

  • Isotopic Impurities: The ¹³C labeling process is typically not 100% efficient. This can result in the presence of unlabeled Dicloxacillin or molecules with fewer than four ¹³C atoms.

  • External Contamination: Contaminants can be introduced from solvents, glassware, or the LC-MS system itself. Common external contaminants include polymers (e.g., polyethylene glycol) and phthalates.

Q2: How can I differentiate between degradation products and synthesis-related impurities?

A2: Differentiating between these impurity types typically involves a combination of mass spectrometry and chromatography. Degradation products will have specific mass-to-charge ratios (m/z) corresponding to the addition of a water molecule (hydrolysis) or subsequent decarboxylation. For instance, the major hydrolysis product, this compound penicilloic acid, will have an m/z corresponding to the parent molecule plus 18 amu (the mass of water). Synthesis-related impurities will have m/z values corresponding to precursors or specific byproducts of the synthetic route. Comparing your observed peaks to a library of known Dicloxacillin impurities and degradation products can aid in identification.[1][2][3]

Q3: My quantification results are inconsistent. Could this be related to the purity of my this compound internal standard?

A3: Absolutely. The accuracy of quantification in LC-MS analysis heavily relies on the purity of the internal standard.[4][5][6] If your this compound standard is contaminated with unlabeled Dicloxacillin, it will lead to an overestimation of the analyte concentration. Conversely, the presence of other impurities can dilute the standard, leading to an underestimation. It is crucial to use a well-characterized internal standard with a high degree of chemical and isotopic purity.[4]

Q4: What are the acceptable purity levels for a this compound reference standard?

A4: For a primary reference standard, a chemical purity of 99.5% or higher is generally expected.[4] The isotopic purity should also be high, typically with the desired isotopologue representing the vast majority of the material. The Certificate of Analysis (CoA) for your specific lot of this compound will provide detailed information on its purity and the identity and concentration of any known impurities. Regulatory guidelines from bodies like the FDA provide frameworks for the validation of bioanalytical methods, which includes the characterization of internal standards.[7][8]

Data Presentation: Common Impurities and Acceptance Criteria

The following table summarizes common potential impurities in this compound and typical acceptance criteria for a certified reference material. The exact values can vary by manufacturer and lot.

Impurity NameTypeTypical Acceptance Limit (%)
Unlabeled DicloxacillinIsotopic≤ 1.0
Dicloxacillin-¹³C₃Isotopic≤ 2.0
Dicloxacillin Penicilloic AcidsDegradation≤ 0.5
6-Aminopenicillanic Acid (6-APA)Synthesis-Related≤ 0.2
Residual SolventsSynthesis-RelatedPer ICH Guidelines
Water ContentGeneral≤ 2.0
Total Impurities All Sources ≤ 2.5

Experimental Protocols

Protocol 1: Identification and Quantification of this compound Impurities by LC-MS/MS

This protocol provides a general method for the analysis of this compound purity. Instrument parameters may need to be optimized for your specific system.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
  • Dilute the stock solution with the initial mobile phase to a working concentration (e.g., 1 µg/mL).

2. LC-MS/MS System and Conditions:

  • LC System: Agilent 1290 Infinity II or equivalent.[9]
  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.[9]
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: 0.1% Formic acid in water.[10][11]
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[10][11]
  • Gradient:
  • 0-1 min: 5% B
  • 1-5 min: 5-95% B
  • 5-7 min: 95% B
  • 7-7.1 min: 95-5% B
  • 7.1-9 min: 5% B
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.
  • Ion Source: Electrospray Ionization (ESI), positive mode.
  • MRM Transitions: Monitor for the specific parent and product ions of this compound and its potential impurities.

3. Data Analysis:

  • Integrate the peak areas for this compound and any observed impurities.
  • Calculate the percentage of each impurity relative to the main peak area.
  • Compare the retention times and mass spectra of unknown peaks with those of known standards if available.

Visualizations

Troubleshooting Workflow for Unexpected Peaks

G A Unexpected Peak Observed in LC-MS B Review Peak Characteristics (m/z, Retention Time, Peak Shape) A->B C Hypothesize Potential Source B->C D Degradation Product? C->D E Synthesis-Related Impurity? C->E F External Contamination? C->F G Compare m/z to Expected Degradation Pathways (e.g., +18 Da for hydrolysis) D->G H Compare m/z to Known Synthesis Intermediates/Byproducts E->H I Analyze Blank Injection F->I L Source is Likely Internal to the Standard G->L H->L J Peak Present in Blank? I->J K Source is External (Solvent, System, Glassware) J->K Yes J->L No N Investigate and Mitigate Source K->N M Confirm with Reference Standard (if available) L->M M->N

Caption: A logical workflow for troubleshooting the source of unexpected peaks.

Relationship of Common this compound Contaminants

G cluster_source Sources of Contamination cluster_impurities Resulting Impurities Degradation Degradation Penicilloic_Acid This compound Penicilloic Acid Degradation->Penicilloic_Acid Penilloic_Acid This compound Penilloic Acid Degradation->Penilloic_Acid Synthesis Synthesis Six_APA 6-Aminopenicillanic Acid (6-APA) Synthesis->Six_APA Isotopic Isotopic Labeling Unlabeled Unlabeled Dicloxacillin Isotopic->Unlabeled Incomplete_Label Incompletely Labeled Dicloxacillin (e.g., ¹³C₃) Isotopic->Incomplete_Label

Caption: Common sources and types of this compound contaminants.

References

Technical Support Center: Matrix Effects on Dicloxacillin-13C4 Ionization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects on Dicloxacillin-13C4 ionization in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for an analyte due to the presence of co-eluting, undetected components in the sample matrix.[1] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate quantification of the analyte.[2] In the analysis of Dicloxacillin, and by extension its stable isotope-labeled internal standard (SIL-IS), this compound, components from biological matrices like plasma, serum, or urine can interfere with the ionization process in the mass spectrometer source.[2]

Q2: Why is a stable isotope-labeled internal standard like this compound used?

A2: A SIL-IS is considered the gold standard for quantitative bioanalysis.[3] Because this compound is chemically identical to Dicloxacillin, it co-elutes and is assumed to experience the same matrix effects and extraction inefficiencies.[4] By adding a known concentration of this compound to each sample, it acts as a reference to normalize the signal of the unlabeled Dicloxacillin, thereby compensating for variations in sample preparation and ionization.[4][5]

Q3: Can this compound itself be affected by matrix effects?

A3: Yes. While this compound is used to correct for matrix effects, its own ionization can be suppressed or enhanced by matrix components.[4] Significant ion suppression of the internal standard can lead to a weak or undetectable signal, compromising the ability to accurately quantify the target analyte. Therefore, it is crucial to assess the matrix effect on both the analyte and the internal standard during method development and validation.[2]

Q4: What are the common sources of matrix effects in bioanalytical samples?

A4: The primary sources of matrix effects are endogenous components of the biological matrix, such as phospholipids, salts, and proteins.[2] Exogenous sources can include anticoagulants, dosing vehicles, and co-administered medications.[2] Phospholipids are particularly problematic in plasma and serum samples and are a known cause of ion suppression in electrospray ionization (ESI).[6]

Q5: How can I quantitatively assess the matrix effect on Dicloxacillin and this compound?

A5: The matrix effect can be quantified by calculating the Matrix Factor (MF). This is done by comparing the peak area of the analyte (or IS) in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.[2]

  • Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

To assess how well the internal standard compensates for the matrix effect, an IS-normalized MF is calculated:

  • IS-Normalized MF = (MF of Analyte) / (MF of IS)

  • A value close to 1 suggests that the internal standard effectively tracks and compensates for the matrix effect on the analyte.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of Dicloxacillin using this compound as an internal standard.

Issue 1: High Variability in this compound Signal Across a Sample Batch
Potential Cause Troubleshooting Step Explanation
Inconsistent Sample Preparation Review and standardize the sample preparation workflow. Ensure consistent vortexing times, solvent volumes, and handling procedures for all samples.Variability in extraction recovery between samples will lead to inconsistent internal standard responses.[5]
Pipetting Errors Verify the accuracy and precision of pipettes used for adding the internal standard solution.Inaccurate addition of the internal standard is a direct source of signal variability.
Matrix Effect Differences Between Samples Evaluate matrix effects in multiple lots of the biological matrix.[2] Consider sample dilution if lot-to-lot variability is high.Different patient or animal samples can have varying compositions, leading to different degrees of ion suppression or enhancement.
Instrument Instability Check for fluctuations in spray stability, source temperature, and gas flows. Run system suitability tests before and during the analytical run.A drifting instrument response will cause variability in the internal standard signal over the course of a batch.
Issue 2: Low or No Signal for this compound
Potential Cause Troubleshooting Step Explanation
Significant Ion Suppression Improve sample cleanup to remove interfering matrix components. Switch from protein precipitation to a more selective method like solid-phase extraction (SPE).[7] Optimize chromatographic conditions to separate this compound from the ion-suppressing region.Co-eluting compounds, especially phospholipids, can severely suppress the ionization of the internal standard, leading to a loss of signal.[6]
Incorrect Internal Standard Concentration Verify the concentration of the this compound spiking solution.A spiking solution that is too dilute will result in a low signal.
Degradation of Internal Standard Check the stability of this compound in the stock solution and in the processed samples under the storage and analytical conditions.Dicloxacillin, being a β-lactam antibiotic, can be susceptible to degradation.
Mass Spectrometer Settings Confirm that the correct precursor and product ions for this compound are being monitored and that the collision energy and other MS parameters are optimized.Suboptimal MS settings will lead to a poor signal response.
Issue 3: Poor Accuracy and Precision in Quality Control (QC) Samples
Potential Cause Troubleshooting Step Explanation
Differential Matrix Effects Evaluate the IS-normalized matrix factor. If it is not close to 1, the internal standard is not adequately compensating for the matrix effect.[2] This may require further optimization of the sample preparation and/or chromatography.Dicloxacillin and this compound may not be experiencing the same degree of ion suppression or enhancement.
Cross-talk or Isotopic Contribution Check for any contribution of the unlabeled Dicloxacillin to the mass transition of this compound, especially at high analyte concentrations.This can lead to an artificially high internal standard signal and inaccurate quantification.
Non-linear Response Evaluate the linearity of the calibration curve over the entire concentration range.If the detector is saturated at high concentrations or if there is significant background at low concentrations, the accuracy of the QC samples will be affected.

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate the impact of different sample preparation methods on the matrix effect and recovery of Dicloxacillin and its internal standard.

Table 1: Comparison of Sample Preparation Methods on Matrix Effect

Parameter Protein Precipitation (PPT) Solid-Phase Extraction (SPE)
Dicloxacillin MF 0.45 (Significant Suppression)0.85 (Minimal Suppression)
This compound MF 0.48 (Significant Suppression)0.88 (Minimal Suppression)
IS-Normalized MF 0.940.97

Data is illustrative. Actual values must be determined experimentally.

Table 2: Comparison of Sample Preparation Methods on Recovery

Parameter Protein Precipitation (PPT) Solid-Phase Extraction (SPE)
Dicloxacillin Recovery (%) 95 ± 5%85 ± 7%
This compound Recovery (%) 96 ± 4%86 ± 6%

Data is illustrative. Actual values must be determined experimentally.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spiking
  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analyte and internal standard into the final reconstitution solvent.

    • Set B (Post-Spiked Matrix): Process blank biological matrix (e.g., plasma) through the entire sample preparation procedure. Spike the analyte and internal standard into the final extract.

    • Set C (Pre-Spiked Matrix): Spike the analyte and internal standard into the blank biological matrix before starting the sample preparation procedure.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF) and Recovery:

    • MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

    • Recovery (%) = [(Mean Peak Area of Set C) / (Mean Peak Area of Set B)] * 100

Protocol 2: Protein Precipitation (PPT) for Plasma Samples
  • To 100 µL of plasma sample, add 20 µL of this compound working solution.

  • Vortex for 10 seconds.

  • Add 400 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and inject into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE) for Plasma Samples
  • To 100 µL of plasma sample, add 20 µL of this compound working solution and 200 µL of 4% phosphoric acid.

  • Vortex for 10 seconds.

  • Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and inject into the LC-MS/MS system.

Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_DataProc Data Processing Sample Plasma Sample Add_IS Add this compound Sample->Add_IS Spike Extraction Protein Precipitation or SPE Add_IS->Extraction Extract Evap_Recon Evaporate & Reconstitute Extraction->Evap_Recon Clean-up LC_Separation LC Separation Evap_Recon->LC_Separation Inject MS_Detection MS/MS Detection LC_Separation->MS_Detection Elute Integration Peak Integration MS_Detection->Integration Acquire Data Quantification Quantification Integration->Quantification Calculate Ratio

Caption: General workflow for the bioanalysis of Dicloxacillin using a stable isotope-labeled internal standard.

Matrix_Effect_Logic Start Observe Inaccurate Results (Poor Accuracy/Precision) Check_IS Check Internal Standard (IS) Signal (this compound) Start->Check_IS IS_Variable IS Signal Variable? Check_IS->IS_Variable IS_Low IS Signal Low/Absent? IS_Variable->IS_Low No Investigate_Prep Investigate Sample Prep (Pipetting, Recovery) IS_Variable->Investigate_Prep Yes Assess_ME Assess Matrix Effect (MF) IS_Low->Assess_ME Yes End Accurate & Precise Results IS_Low->End No Investigate_Prep->End Optimize_Cleanup Optimize Sample Cleanup (e.g., switch to SPE) Assess_ME->Optimize_Cleanup Optimize_Chroma Optimize Chromatography Assess_ME->Optimize_Chroma Optimize_Cleanup->End Optimize_Chroma->End

Caption: Troubleshooting logic for addressing matrix effect-related issues in LC-MS/MS bioanalysis.

References

Technical Support Center: Dicloxacillin-13C4 Stability in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Dicacloxacillin-13C4 in biological samples.

Frequently Asked Questions (FAQs)

Q1: What is Dicloxacillin-13C4 and why is its stability in biological samples a concern?

This compound is the stable isotope-labeled form of Dicloxacillin, commonly used as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS).[1][2][3][4] The stability of an internal standard is critical for the accuracy and reliability of the bioanalytical method. Any degradation of this compound during sample collection, processing, or storage can lead to inaccurate quantification of the unlabeled drug, Dicloxacillin.

Q2: What are the primary factors that can affect the stability of this compound in biological samples?

The stability of Dicloxacillin, and by extension this compound, in biological samples can be influenced by several factors:

  • Temperature: Exposure to higher temperatures can accelerate degradation.[5][6]

  • pH: Dicloxacillin is susceptible to both acid and base hydrolysis.[7][8] The β-lactam ring is prone to opening under these conditions.

  • Enzymatic Degradation: Biological matrices may contain enzymes, such as β-lactamases, that can degrade penicillins.[9][10] However, Dicloxacillin is known to be resistant to many common β-lactamases.[8][9]

  • Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to degradation.[11][12]

  • Matrix Components: The presence of certain components in biological fluids, such as proteins, can potentially influence stability.[13]

Q3: What are the known degradation products of Dicloxacillin?

The primary degradation of Dicloxacillin involves the hydrolysis of the β-lactam ring. This can lead to the formation of several degradation products, with the most common being the corresponding penicilloic acids.[7] Other potential degradation products can arise from further reactions under stressful conditions.

Troubleshooting Guide

Issue 1: Low or inconsistent recovery of this compound during sample extraction.

  • Question: I am observing low and variable recovery of my internal standard, this compound, from plasma samples. What could be the cause?

  • Answer:

    • Incomplete Protein Precipitation/Lysis: If using a protein precipitation method, ensure the precipitating agent (e.g., acetonitrile, methanol) is added in the correct ratio and vortexed thoroughly to ensure complete protein removal. Inefficient precipitation can trap the analyte and internal standard.

    • pH of Extraction Solvent: The pH of your extraction solvent can impact the recovery. Dicloxacillin is an acidic drug, and its extraction efficiency will be dependent on the pH of the aqueous and organic phases. For liquid-liquid extraction, acidifying the sample to a pH of around 4.7 has been shown to be effective.[11][14]

    • Analyte Adsorption: Dicloxacillin may adsorb to the surface of plasticware. Using low-binding tubes and pipette tips can help mitigate this issue.

    • Precipitate Disruption: After centrifugation, ensure that the supernatant is carefully transferred without disturbing the protein pellet.

Issue 2: Apparent degradation of this compound in stored samples.

  • Question: My QC samples show a decreasing concentration of this compound over time, even when stored at -20°C or -80°C. What is happening?

  • Answer:

    • Improper Storage Temperature: While Dicloxacillin is relatively stable at -20°C for up to 2 months, long-term storage at -70°C or -80°C is recommended for maximum stability.[11][12] Ensure your freezer is maintaining the set temperature consistently.

    • Multiple Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as this can lead to degradation.[11][12] Aliquot samples into single-use vials after collection to minimize the need for thawing the entire sample multiple times.

    • pH of the Sample: The pH of the biological sample itself can influence stability. While typically buffered, variations in sample pH could contribute to degradation over time.

    • Exposure to Light: Although less common for this compound, photodegradation can be a factor for some drugs. It is good practice to store samples in amber tubes or protected from light.[6]

Issue 3: High variability in the Dicloxacillin/Dicloxacillin-13C4 peak area ratio.

  • Question: I'm seeing significant variability in the peak area ratio between my analyte and internal standard across my sample batch. What are the potential sources of this variability?

  • Answer:

    • Inconsistent Internal Standard Spiking: Ensure that the internal standard solution is accurately and consistently added to every sample, including calibration standards and quality controls. Use a calibrated pipette and ensure proper mixing after addition.

    • Differential Degradation: While Dicloxacillin and its 13C4-labeled counterpart are expected to have very similar stability, extreme sample handling conditions could potentially lead to minor differences in degradation rates. Ensure consistent and timely sample processing.

    • Ion Suppression/Enhancement: Matrix effects can cause variability in the mass spectrometry signal. This can affect the analyte and internal standard differently. Ensure your chromatographic method provides adequate separation from endogenous matrix components. A thorough validation of matrix effects is crucial.

    • Injector Performance: Inconsistent injection volumes can lead to variability. Regularly maintain and check the performance of your autosampler.

Quantitative Stability Data

The following tables summarize the stability of Dicloxacillin in human plasma under various storage conditions based on available literature. It is generally assumed that this compound exhibits similar stability.

Table 1: Short-Term and Freeze-Thaw Stability of Dicloxacillin in Human Plasma

Storage ConditionDurationStability (% Recovery or < % Decomposition)Reference
Room Temperature6 hours< 15% decomposition[12]
Room Temperature6 hoursLoss not higher than 10%[11]
Freeze-Thaw Cycles (-70°C)3 cycles< 15% decomposition[12]
Freeze-Thaw Cycles (-20°C)2 cyclesLoss not higher than 10%[11]
Processed Samples (in mobile phase)24 hoursStable[11]

Table 2: Long-Term Stability of Dicloxacillin in Human Plasma

Storage TemperatureDurationStability (% Recovery or < % Decomposition)Reference
-20°C2 monthsLoss not higher than 10%[11]
≤ -70°C127 days< 15% decomposition[12]

Experimental Protocols

Protocol 1: Sample Preparation for HPLC-UV Analysis of Dicloxacillin in Human Plasma

This protocol is based on a published method.[11][14]

  • Sample Collection: Collect whole blood in heparinized tubes.

  • Plasma Separation: Centrifuge the blood samples at approximately 3000 x g for 10 minutes at 4°C.

  • Aliquoting: Transfer the plasma supernatant to clean, labeled polypropylene tubes. If not for immediate analysis, store at -70°C or lower.

  • Internal Standard Spiking: To 0.5 mL of plasma, add the this compound internal standard solution.

  • Acidification: Add a phosphate buffer solution (pH 4.7) and acidify with 0.5N hydrochloric acid.

  • Liquid-Liquid Extraction: Add dichloromethane, vortex for 1 minute, and centrifuge to separate the layers.

  • Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the mobile phase.

  • Analysis: Inject an aliquot into the HPLC-UV system.

Visualizations

Experimental_Workflow cluster_collection Sample Collection & Processing cluster_extraction Sample Extraction cluster_analysis Analysis Blood Whole Blood Collection (Heparin) Centrifuge Centrifugation (3000g, 4°C, 10 min) Blood->Centrifuge Plasma Plasma Separation Centrifuge->Plasma Store Storage at ≤ -70°C Plasma->Store Thaw Thaw Sample Store->Thaw Spike Spike with this compound Thaw->Spike Acidify Acidify (pH ~4.7) Spike->Acidify Extract Liquid-Liquid Extraction (Dichloromethane) Acidify->Extract Evaporate Evaporate Organic Layer Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Data Data Acquisition & Processing Inject->Data

Caption: Workflow for the bioanalysis of Dicloxacillin in plasma.

Degradation_Pathway cluster_degradation Degradation Products Dicloxacillin Dicloxacillin Penicilloic_Acid Penicilloic Acids Dicloxacillin->Penicilloic_Acid Hydrolysis (Acidic/Basic pH, β-lactamase) Other_Degradants Other Degradation Products Dicloxacillin->Other_Degradants Oxidation, Heat

Caption: Potential degradation pathways of Dicloxacillin.

References

How to address isotopic interference with Dicloxacillin-13C4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing isotopic interference when using Dicloxacillin-13C4 as an internal standard in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of this compound analysis?

A1: Isotopic interference occurs when the signal of the analyte (unlabeled Dicloxacillin) overlaps with the signal of its stable isotope-labeled internal standard (SIL-IS), this compound. This happens because naturally occurring heavy isotopes (primarily ¹³C, ³⁷Cl, and ³⁴S) in the unlabeled Dicloxacillin can result in a small percentage of molecules having a mass-to-charge ratio (m/z) that is identical or very close to the m/z of the this compound internal standard. This "cross-talk" can lead to inaccurate quantification of the analyte.

Q2: Why is this compound used as an internal standard?

A2: this compound is an ideal internal standard for the quantification of Dicloxacillin using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] Because it is chemically identical to the analyte, it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for variations in these steps. The mass difference due to the four ¹³C atoms allows the mass spectrometer to distinguish it from the unlabeled analyte, assuming no isotopic interference.

Q3: How significant is the isotopic interference from unlabeled Dicloxacillin to this compound?

A3: The significance of the interference depends on the isotopic purity of the this compound standard and the relative concentrations of the analyte and the internal standard. Unlabeled Dicloxacillin has a natural isotopic distribution, resulting in low-intensity signals at m/z values corresponding to M+1, M+2, M+3, and M+4, where M is the monoisotopic mass. The M+4 peak of the unlabeled compound can directly interfere with the monoisotopic peak of this compound. While the natural abundance of the isotopes creating an M+4 peak is low, at high concentrations of unlabeled Dicloxacillin, this contribution can become significant and lead to biased results.[2]

Troubleshooting Guide

Problem 1: Inaccurate or imprecise results at high analyte concentrations.

  • Question: My calibration curve is non-linear at the upper concentration range, or I'm observing a positive bias in my quality control samples. Could this be due to isotopic interference?

  • Answer: Yes, this is a classic sign of isotopic interference. At high concentrations of unlabeled Dicloxacillin, the contribution of its M+4 isotope peak to the signal of the this compound internal standard becomes more pronounced. This artificially inflates the internal standard signal, leading to an underestimation of the analyte-to-internal standard ratio and, consequently, an overestimation of the calculated concentration of the unknown samples.

Solution Workflow:

G A High Concentration Inaccuracy Observed B Verify Isotopic Purity of this compound A->B Step 1 C Optimize Chromatographic Separation B->C Step 2 D Select Alternative Precursor/Product Ion Transitions C->D Step 3 E Apply a Correction Factor D->E Step 4 F Dilute Samples E->F Step 5 G Re-validate Method F->G Step 6

Caption: Troubleshooting workflow for high concentration inaccuracy.

  • Step 1: Verify Isotopic Purity: Contact the supplier of your this compound standard to obtain the certificate of analysis, which should state the isotopic purity. A higher purity standard will have a lower contribution from unlabeled species.

  • Step 2: Optimize Chromatographic Separation: While complete separation of isotopologues is not possible, ensuring sharp, symmetrical peaks can minimize the impact of any tailing that might exacerbate interference.

  • Step 3: Select Alternative MRM Transitions: Investigate different fragmentation pathways for both Dicloxacillin and this compound. It may be possible to find a product ion for this compound that is not significantly impacted by the fragmentation of the M+4 isotopologue of unlabeled Dicloxacillin.

  • Step 4: Apply a Correction Factor: A mathematical correction can be applied to subtract the contribution of the unlabeled analyte from the internal standard signal.[2] This requires analyzing a high-concentration standard of unlabeled Dicloxacillin and measuring the response at the m/z of the internal standard.

  • Step 5: Dilute Samples: If the interference is only problematic at the highest concentrations, diluting the samples to bring them into a linear and accurate range of the assay is a practical solution.

  • Step 6: Re-validate Method: Any changes to the method, especially the implementation of a correction factor or sample dilution, will require re-validation of the assay to ensure it meets regulatory or quality standards.

Problem 2: Poor signal-to-noise ratio for the internal standard.

  • Question: The peak for this compound is very small or noisy, even when the analyte signal is strong. What could be the cause?

  • Answer: This could be due to several factors, including incorrect preparation of the internal standard working solution, degradation of the standard, or ion suppression.

Troubleshooting Steps:

G A Poor IS Signal-to-Noise B Check IS Working Solution Concentration & Preparation A->B C Evaluate IS Stability A->C D Investigate Matrix Effects (Ion Suppression) A->D E Optimize MS Source Parameters A->E

Caption: Troubleshooting for poor internal standard signal.

  • Check Internal Standard Concentration: Verify the calculations and dilutions used to prepare the internal standard working solution.

  • Evaluate Stability: Ensure the internal standard is stored correctly and has not degraded. Prepare a fresh working solution from the stock.

  • Investigate Matrix Effects: Infuse a solution of the internal standard post-column and inject a blank matrix extract. A dip in the signal at the retention time of co-eluting matrix components indicates ion suppression. Improve sample cleanup or chromatographic separation to mitigate this.

  • Optimize Mass Spectrometer Source Parameters: Tune the instrument specifically for the m/z of this compound to ensure optimal ionization and transmission.

Data Presentation

Table 1: Molecular Information for Dicloxacillin and this compound

CompoundMolecular FormulaMonoisotopic Mass (Da)
DicloxacillinC₁₉H₁₇Cl₂N₃O₅S469.0266
This compoundC₁₅¹³C₄H₁₇Cl₂N₃O₅S473.0399

Table 2: Theoretical Isotopic Distribution of Unlabeled Dicloxacillin

IsotopeRelative Abundance (%)
M100.00
M+121.57
M+274.53
M+316.22
M+414.86
M+53.23

Note: These are theoretical values. The actual distribution may vary slightly.

Experimental Protocol: Quantification of Dicloxacillin in Plasma using LC-MS/MS

This protocol provides a general framework. Specific parameters should be optimized for your instrument and application.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, standard, or quality control, add 20 µL of this compound internal standard working solution (concentration to be optimized, e.g., 500 ng/mL).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A.

  • Inject into the LC-MS/MS system.

2. LC-MS/MS Parameters

Table 3: Example LC-MS/MS Parameters

ParameterSetting
LC System
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
MS System
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (Dicloxacillin)470.0 -> 160.0 (example, to be optimized)
MRM Transition (this compound)474.0 -> 160.0 (example, to be optimized)
Dwell Time100 ms
Collision EnergyTo be optimized for each transition
Source Temperature500°C
IonSpray Voltage5500 V

3. Data Analysis and Addressing Interference

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the analyte/internal standard peak area ratio.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

  • To assess isotopic interference, prepare a series of calibration standards without the internal standard and monitor the signal at the internal standard's MRM transition. Any signal detected is due to isotopic contribution from the unlabeled analyte.

  • If significant interference is observed (e.g., >5% of the internal standard response at the upper limit of quantification), consider the troubleshooting steps outlined above. A correction can be applied using the following formula: Corrected IS Area = Measured IS Area - (Interference Factor * Analyte Area) The Interference Factor is determined from the analysis of the high-concentration unlabeled standard.

References

Minimizing ion suppression of Dicloxacillin-13C4 in ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression of Dicloxacillin-13C4 in Electrospray Ionization Mass Spectrometry (ESI-MS).

Troubleshooting Guides

Ion suppression is a common challenge in ESI-MS analysis, leading to reduced sensitivity, accuracy, and reproducibility. This guide provides a systematic approach to identifying and mitigating ion suppression for this compound.

Initial Assessment of Ion Suppression

The first step in troubleshooting is to determine if ion suppression is affecting your analysis. A common method for this is the post-column infusion experiment.[1][2]

Experimental Protocol: Post-Column Infusion

  • Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal.

  • Infuse the standard solution post-chromatographic column into the MS source at a constant flow rate using a syringe pump.

  • Inject a blank matrix sample (e.g., plasma, urine without the analyte or internal standard) onto the LC system.

  • Monitor the signal of this compound. A drop in the baseline signal upon the elution of matrix components indicates ion suppression.[1][2]

G

Figure 1: Workflow for detecting ion suppression using post-column infusion.
Strategies to Minimize Ion Suppression

Once ion suppression is confirmed, several strategies can be employed to minimize its effect. These can be broadly categorized into sample preparation, chromatographic optimization, and MS source tuning.

1. Sample Preparation

Proper sample preparation is one of the most effective ways to reduce matrix effects.[3][4] The goal is to remove interfering endogenous components like phospholipids and salts from the biological sample.[4][5]

Technique Principle Advantages Disadvantages
Protein Precipitation (PPT) Proteins are precipitated using an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid).Simple, fast, and inexpensive.[4]May not effectively remove phospholipids, leading to significant ion suppression.[4]
Liquid-Liquid Extraction (LLE) Analytes are partitioned between two immiscible liquid phases. The pH of the aqueous phase can be adjusted to ensure the analyte is in a non-ionized state for better extraction into the organic phase.[4]Can provide a cleaner extract than PPT and is effective at removing salts.[2]Can be more time-consuming and may have lower recovery for polar analytes.
Solid-Phase Extraction (SPE) Analytes are retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent.Provides the cleanest extracts and can concentrate the analyte.[3]More expensive and requires method development to optimize the sorbent, wash, and elution steps.

Recommended Protocol: Solid-Phase Extraction (SPE) for Dicloxacillin in Plasma

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Pre-treat 0.5 mL of plasma by adding 0.5 mL of 4% phosphoric acid. Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove polar interferences and phospholipids.

  • Elution: Elute Dicloxacillin and this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase.

2. Chromatographic Optimization

Optimizing the chromatographic separation can move the elution of this compound away from co-eluting matrix components that cause ion suppression.[3][1]

Parameter Recommendation Rationale
Column Chemistry Use a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, in addition to standard C18 columns.Provides alternative retention mechanisms that can help separate the analyte from interferences.
Mobile Phase Optimize the organic modifier (acetonitrile vs. methanol) and the aqueous phase pH and buffer. For Dicloxacillin, an acidic mobile phase (e.g., with 0.1% formic acid) is common.[6][7]Can significantly alter the retention times of both the analyte and interfering compounds.
Gradient Elution Employ a shallow gradient to improve the resolution between this compound and closely eluting matrix components.Increases the separation efficiency.
Flow Rate Reducing the flow rate to the nanospray range (nL/min) has been shown to decrease ion suppression.[8][9]Smaller droplets generated at lower flow rates are more tolerant to non-volatile salts.[8]

3. ESI Source Optimization

Tuning the ESI source parameters can help to improve the ionization efficiency of this compound relative to interfering species.[10][11]

Parameter Effect on Ion Suppression Recommendation
Capillary Voltage Optimizing the voltage can enhance the signal of the target analyte.Perform a systematic evaluation of the capillary voltage to find the optimal value for this compound.
Gas Flow (Nebulizing and Drying) Affects droplet formation and desolvation. Higher gas flows can sometimes reduce the impact of non-volatile matrix components.Optimize gas flow rates and temperatures to ensure efficient desolvation without causing thermal degradation of the analyte.[11]
Source Temperature Influences the rate of solvent evaporation.Adjust the temperature to achieve a stable spray and optimal signal for this compound.

G

Figure 2: A logical workflow for troubleshooting and minimizing ion suppression.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of ion suppression for this compound?

A1: The most common causes are co-eluting endogenous components from biological matrices, such as phospholipids, salts, and proteins.[4][12][13] High concentrations of non-volatile buffers or salts in the mobile phase can also contribute to ion suppression.[14]

Q2: Can the concentration of the internal standard, this compound, affect ion suppression?

A2: Yes. While stable isotope-labeled internal standards are used to compensate for matrix effects, a very high concentration of the internal standard can itself cause ion suppression of the analyte, and vice-versa.[8] It is important to use an appropriate concentration of the internal standard that is within the linear range of the assay.

Q3: Is ESI positive or negative mode better for this compound to minimize ion suppression?

A3: Dicloxacillin contains a carboxylic acid group, which makes it suitable for analysis in negative ion mode ([M-H]⁻). However, it can also be analyzed in positive ion mode ([M+H]⁺). The choice of polarity can influence which matrix components cause interference. It is recommended to evaluate both modes during method development to determine which provides a better signal-to-noise ratio and less ion suppression for your specific matrix. A published method for dicloxacillin utilized negative ion mode.[7]

Q4: My method was working well, but now I see increased ion suppression. What could be the cause?

A4: A sudden increase in ion suppression can be due to several factors:

  • Contamination of the LC-MS system: Build-up of non-volatile matrix components in the ESI source or transfer optics can lead to increased suppression over time. Regular cleaning of the source components is recommended.

  • Changes in sample collection or storage: Different batches of sample collection tubes or changes in storage conditions can introduce new interfering substances.

  • Column degradation: A loss of chromatographic performance can lead to poorer separation of this compound from matrix interferences.

Q5: Are there alternatives to ESI if ion suppression cannot be sufficiently minimized?

A5: Yes. Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression from non-volatile and highly polar matrix components compared to ESI.[13] If your analyte is amenable to APCI, this can be a viable alternative. However, ESI is generally more suitable for polar molecules like Dicloxacillin.

References

Ensuring complete dissolution of Dicloxacillin-13C4 powder

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the complete dissolution of Dicloxacillin-13C4 powder for accurate and reproducible experimental results.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the dissolution of this compound powder.

Issue Possible Cause Recommended Solution
Powder is not dissolving completely in water. The concentration may be too high. While Dicloxacillin sodium is freely soluble in water, exceeding its solubility limit will result in undissolved particles.Prepare a more dilute solution. For a stock solution, a common concentration is 10-50 mg/mL. If a higher concentration is required, consider using an alternative solvent like DMSO.
The pH of the water is not optimal. Dicloxacillin's stability and solubility can be pH-dependent. Aqueous solutions are most stable in the pH range of 5.5 to 6.5.[1]Use sterile, deionized water and check the pH of the final solution. If necessary, adjust the pH with a suitable buffer, keeping in mind the experimental requirements.
Solution is cloudy or hazy after dissolution. Presence of insoluble impurities or particulates from the powder or solvent.Filter the solution through a 0.22 µm sterile syringe filter to remove any particulates and ensure sterility.[2]
The powder may have degraded due to improper storage. Dicloxacillin sodium can degrade in the presence of moisture and at higher temperatures.[1]Ensure the powder has been stored in a tightly sealed container at the recommended temperature (typically 2-8°C) and protected from light. If degradation is suspected, use a fresh vial of the compound.
Precipitation occurs after the solution is stored. The storage temperature is too low for the concentration, causing the compound to fall out of solution.Store the stock solution at the recommended temperature. If storing at -20°C or -80°C, ensure the concentration is not too high. It may be necessary to gently warm the solution to redissolve the compound before use. Avoid repeated freeze-thaw cycles.
The solvent has evaporated over time, increasing the concentration beyond the solubility limit.Ensure the storage vial is tightly sealed to prevent solvent evaporation.
The solution has degraded over time, leading to the formation of insoluble degradation products.Prepare fresh solutions for each experiment, especially for aqueous solutions which are less stable. Stock solutions in DMSO are generally more stable when stored at -20°C or -80°C.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound powder?

A1: The choice of solvent depends on the intended application. For many applications, sterile deionized water is a suitable solvent as Dicloxacillin sodium salt is freely soluble in water.[1] For higher concentration stock solutions or when longer-term stability is required, dimethyl sulfoxide (DMSO) is a common alternative. Ethanol can also be used, though solubility is lower than in water or DMSO.

Q2: What is the solubility of this compound in common solvents?

A2: The solubility of this compound is expected to be very similar to that of unlabeled Dicloxacillin sodium. The following table summarizes the approximate solubility data.

Solvent Approximate Solubility
Water~100 mg/mL
DMSO~100 mg/mL
Ethanol~22 mg/mL

Data is based on the solubility of unlabeled Dicloxacillin sodium and may vary slightly for the isotopically labeled compound.

Q3: How should I prepare a sterile stock solution of this compound for cell culture experiments?

A3: To prepare a sterile stock solution, dissolve the powder in a sterile solvent (e.g., sterile water or DMSO) to the desired concentration. To ensure sterility, filter the solution through a 0.22 µm sterile syringe filter into a sterile container.[2] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and minimize the risk of contamination.

Q4: How should I store the this compound stock solution?

A4: The storage conditions depend on the solvent and the desired shelf life. Aqueous solutions are less stable and should be prepared fresh or stored for short periods at 2-8°C. For longer-term storage, it is recommended to prepare stock solutions in DMSO and store them in tightly sealed vials at -20°C or -80°C.[2] For stock solutions stored at -80°C, they can be stable for up to 6 months, while at -20°C, they are typically stable for up to 1 month.[2]

Q5: My this compound solution has a slight yellow tint. Is it still usable?

A5: A slight yellow tint in the solution is generally acceptable. However, a significant color change or the appearance of precipitates may indicate degradation of the compound. If you have concerns about the integrity of your solution, it is best to prepare a fresh stock solution from a new vial of powder.

Experimental Protocol: Preparation of a 10 mg/mL this compound Stock Solution in Sterile Water

This protocol provides a step-by-step guide for the preparation of a sterile 10 mg/mL stock solution of this compound in water.

Materials:

  • This compound powder

  • Sterile, deionized water

  • Sterile conical tube or vial

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

  • Sterile syringe

  • Sterile, nuclease-free microcentrifuge tubes for aliquots

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

  • Weighing: Accurately weigh the desired amount of this compound powder. For a 10 mg/mL solution, if you weigh 10 mg of the powder, you will need 1 mL of sterile water.

  • Dissolution:

    • Transfer the weighed powder into a sterile conical tube or vial.

    • Add the calculated volume of sterile, deionized water.

    • Cap the tube/vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary, but be cautious as heat can promote degradation.

  • Sterile Filtration:

    • Draw the this compound solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Carefully dispense the solution through the filter into a new sterile conical tube or vial. This step removes any potential microbial contamination and undissolved micro-particulates.

  • Aliquoting and Storage:

    • Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles and reduces the risk of contamination of the entire stock.

    • Label the aliquots clearly with the compound name, concentration, and date of preparation.

    • Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (a few days), 2-8°C is acceptable for aqueous solutions.

Mechanism of Action Workflow

The following diagram illustrates the mechanism of action of Dicloxacillin.

Dicloxacillin_Mechanism cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan_synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_synthesis catalyzes Cell_wall Stable Cell Wall Peptidoglycan_synthesis->Cell_wall maintains Cell_lysis Cell Lysis (Bacterial Death) Peptidoglycan_synthesis->Cell_lysis inhibition leads to Dicloxacillin This compound Dicloxacillin->PBP binds to and inhibits

Caption: Mechanism of action of this compound leading to bacterial cell death.

References

Technical Support Center: Mass Spectrometry Analysis of Dicloxacillin-13C4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering adduct formation during the mass spectrometry analysis of Dicloxacillin-13C4.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a stable isotope-labeled version of the antibiotic Dicloxacillin.[1] It contains four carbon-13 atoms in its structure. In mass spectrometry, it is primarily used as an internal standard for the quantification of Dicloxacillin in biological samples.[1] The mass difference between the labeled and unlabeled compound allows for accurate differentiation and quantification.

Q2: What is the exact mass of this compound?

The exact monoisotopic mass of the neutral this compound molecule is 473.0400166 Da.[2] This value is crucial for accurately identifying the compound and its adducts in high-resolution mass spectrometry.

Q3: What are adducts in mass spectrometry and why are they a concern for this compound analysis?

In electrospray ionization mass spectrometry (ESI-MS), an adduct is an ion formed when the target molecule associates with another ion present in the mobile phase or from the sample matrix, such as protons ([M+H]⁺), sodium ions ([M+Na]⁺), potassium ions ([M+K]⁺), or ammonium ions ([M+NH₄]⁺).[3] Adduct formation can be problematic as it distributes the analyte signal across multiple ions, potentially reducing the sensitivity for the desired ion and complicating data interpretation.[4][5] In some cases, the protonated molecule may be completely absent, with only adduct species being present.[3]

Q4: What are the common adducts observed for this compound in ESI-MS?

While the primary goal is often to measure the protonated molecule ([M+H]⁺), several other adducts of this compound can be observed in ESI-MS. The formation of these adducts is influenced by the sample preparation, mobile phase composition, and instrument settings. Common adducts for penicillin-like compounds include:

  • Protonated molecule: [M+H]⁺

  • Sodium adduct: [M+Na]⁺

  • Potassium adduct: [M+K]⁺

  • Ammonium adduct: [M+NH₄]⁺

  • Solvent adducts: For example, with methanol [M+CH₃OH+H]⁺ or acetonitrile [M+ACN+H]⁺. Studies on amoxicillin, a similar β-lactam antibiotic, have shown the formation of methanol adducts.

Troubleshooting Guide for Adduct Formation

This guide provides a systematic approach to identifying and mitigating common adduct-related issues during the LC-MS analysis of this compound.

Problem 1: Weak or No Signal for the Protonated Molecule [M+H]⁺, but Strong Signals for Other Ions.

Potential Cause: The ionization conditions favor the formation of adducts over the protonated molecule. This is common when salts (e.g., sodium, potassium) are present in the sample or mobile phase.

Troubleshooting Steps:

  • Identify the Adducts: Calculate the expected m/z values for common adducts of this compound and compare them to your observed mass spectrum.

    Adduct FormerMass Added (Da)Expected m/z for [M+Adduct]⁺ (M = 473.0400 Da)
    H⁺1.0078474.0478
    Na⁺22.9898496.0298
    K⁺38.9637512.0037
    NH₄⁺18.0344491.0744
    CH₃OH + H⁺33.0340506.0740
    ACN + H⁺42.0340515.0740
  • Optimize the Mobile Phase:

    • Increase Proton Availability: Add a small amount of a volatile acid, such as 0.1% formic acid or acetic acid, to the mobile phase.[3] This increases the concentration of protons, favoring the formation of the [M+H]⁺ ion.

    • Use Ammonium Salts: If protonation is still inefficient, consider using a volatile ammonium salt like ammonium formate or ammonium acetate (typically 5-10 mM) in the mobile phase. This can promote the formation of the [M+NH₄]⁺ adduct, which can sometimes provide better sensitivity and fragmentation than the protonated molecule.

  • Improve Sample Preparation:

    • Minimize Salt Contamination: Use high-purity solvents and new glassware to avoid sodium and potassium contamination.

    • Sample Desalting: If analyzing samples from a complex matrix (e.g., plasma, urine), incorporate a desalting step using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

Workflow for Troubleshooting Adduct Formation

Adduct_Troubleshooting start Weak or No [M+H]+ Signal check_adducts Calculate and Identify Observed Adducts start->check_adducts optimize_mp Optimize Mobile Phase check_adducts->optimize_mp sample_prep Improve Sample Preparation check_adducts->sample_prep add_acid Add 0.1% Formic Acid optimize_mp->add_acid use_ammonium Use Ammonium Formate/Acetate optimize_mp->use_ammonium evaluate Evaluate [M+H]+ Signal add_acid->evaluate use_ammonium->evaluate desalt Desalt Sample (SPE/LLE) sample_prep->desalt clean_glassware Use High Purity Solvents & Clean Glassware sample_prep->clean_glassware desalt->evaluate clean_glassware->evaluate evaluate->optimize_mp Signal Not Improved end Successful Analysis evaluate->end Signal Improved

Caption: Troubleshooting workflow for weak [M+H]⁺ signal.

Problem 2: Inconsistent Adduct Ratios Between Samples.

Potential Cause: Variability in the salt concentration of the sample matrix. This is a common issue in bioanalysis where samples like plasma or urine have endogenous salts.

Troubleshooting Steps:

  • Standardize Sample Preparation: Ensure a consistent and robust sample preparation protocol is used for all samples, including standards and quality controls.

  • Matrix-Matched Calibration: Prepare calibration standards and quality controls in a matrix that is representative of the unknown samples to compensate for matrix effects.

  • Force Adduct Formation: If adducts are unavoidable and inconsistent, consider intentionally promoting the formation of a single, stable adduct. For example, by adding a small, controlled amount of sodium acetate to the mobile phase to drive the formation of the [M+Na]⁺ adduct.[3] This can lead to more consistent quantification, although it may not be ideal for fragmentation in MS/MS.

Logical Flow for Consistent Adduct Ratios

Consistent_Adducts start Inconsistent Adduct Ratios standardize_prep Standardize Sample Preparation Protocol start->standardize_prep force_adduct Force a Single Adduct (e.g., add Sodium Acetate) start->force_adduct matrix_match Use Matrix-Matched Calibration Standards standardize_prep->matrix_match evaluate Consistent Adduct Ratio? matrix_match->evaluate force_adduct->evaluate end Consistent Quantification evaluate->end

Caption: Strategies for achieving consistent adduct ratios.

Experimental Protocols

Recommended Starting LC-MS Method for this compound

This method is adapted from published protocols for Dicloxacillin and other penicillins and serves as a good starting point for method development.[6][7]

Liquid Chromatography:

  • Column: C18 column (e.g., 100 mm x 4.6 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and re-equilibrate

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry (Positive ESI Mode):

  • Ion Source: Electrospray Ionization (ESI)

  • Polarity: Positive

  • Scan Mode: Full Scan (m/z 100-600) or Selected Ion Monitoring (SIM) for target adducts.

  • Capillary Voltage: 3.5 - 4.5 kV

  • Cone Voltage: 20 - 40 V (Optimize for minimal in-source fragmentation)

  • Source Temperature: 120 - 150 °C

  • Desolvation Temperature: 350 - 450 °C

  • Desolvation Gas Flow: 600 - 800 L/hr

  • Cone Gas Flow: 50 L/hr

Note: These parameters should be optimized for your specific instrument and application to achieve the best sensitivity and chromatographic resolution.

References

Validation & Comparative

Performance Comparison of Internal Standards for Dicloxacillin Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers on the linearity and range of calibration curves for dicloxacillin quantification, with a focus on the performance of various internal standards.

In the realm of pharmacokinetic and bioequivalence studies, the accurate quantification of drugs such as the penicillinase-resistant antibiotic dicloxacillin is paramount. The use of a suitable internal standard (IS) is a cornerstone of robust bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. An ideal internal standard mimics the analyte's behavior during sample preparation and analysis, correcting for variations and ensuring data reliability. Stable isotope-labeled (SIL) internal standards, such as Dicloxacillin-13C4, are considered the gold standard due to their near-identical physicochemical properties to the analyte. However, the availability and cost of SIL-IS can be prohibitive, leading researchers to explore alternative internal standards.

Comparison of Calibration Curve Parameters

The following table summarizes the linearity and range of calibration curves for dicloxacillin from various bioanalytical methods, highlighting the different internal standards used. It is important to note that these methods were validated in separate studies, and a direct head-to-head comparison under identical conditions is not available.

Internal StandardAnalytical MethodMatrixLinearity Range (µg/mL)Correlation Coefficient (r²)Reference
EzetimibeRP-HPLCHuman Plasma0.5 - 40> 0.99[1]
AcetanilideHPLCHuman Plasma10 - 18> 0.99[2]
CefiximeHPTLCSimulated Urine0.2 - 1.0 (ng/band)> 0.99
NoneHPLC-MS-2 - 35> 0.999[3]
NoneRP-HPLC-60 - 1400.9949[4][5]

Experimental Protocols

The methodologies employed in the cited studies, while varying in specific parameters, generally follow a standard workflow for bioanalytical method development and validation. Below are generalized protocols based on the available literature.

Sample Preparation: Protein Precipitation

A common and straightforward method for extracting dicloxacillin and the internal standard from plasma samples is protein precipitation.

  • To a 100 µL aliquot of human plasma, add 10 µL of the internal standard working solution.

  • Add 0.5 M HCl and vortex for 30 seconds.

  • Add 1.5 mL of dichloromethane, vortex for 5 minutes, and centrifuge at 5000 rpm for 15 minutes.

  • Separate and evaporate the organic layer to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following provides a representative set of LC-MS/MS conditions for the analysis of dicloxacillin.

  • Chromatographic Column: A C18 column (e.g., 4.6 mm × 250 mm, 5 µm) is frequently used.[1]

  • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and organic solvents like acetonitrile and methanol is common. For example, a mobile phase consisting of phosphate buffer, acetonitrile, and methanol in a 42:55:03 ratio has been reported.[1]

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Detection: Mass spectrometric detection is performed using an electrospray ionization (ESI) source, often in positive or negative ion mode, with multiple reaction monitoring (MRM) for quantification.

Visualizing the Workflow and Key Concepts

To further clarify the experimental process and the relationships between key validation parameters, the following diagrams are provided.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Precipitation Protein Precipitation Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification Calibration->Quantification

A typical bioanalytical workflow for dicloxacillin quantification.

Calibration_Curve_Parameters cluster_linearity Linearity & Range cluster_accuracy_precision Accuracy & Precision cluster_sensitivity Sensitivity Linearity Linearity R_squared Correlation Coefficient (r²) Linearity->R_squared is assessed by Range Range LLOQ Lower Limit of Quantification (LLOQ) Range->LLOQ is defined by Accuracy Accuracy Accuracy->LLOQ Precision Precision Precision->LLOQ LOD Limit of Detection (LOD)

References

Precision and Accuracy in Dicloxacillin Quantification: A Comparative Guide to Assays Utilizing Dicloxacillin-13C4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of dicloxacillin is paramount for reliable pharmacokinetic studies and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as Dicloxacillin-13C4, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for bioanalytical assays. This guide provides a comparative overview of the expected performance of such an assay, supported by representative experimental data and protocols.

Comparative Performance Data

The following table summarizes the quantitative performance data from a validated LC-MS/MS method for the determination of dicloxacillin in human plasma. Although the specific internal standard used in this particular study was not disclosed, the results are representative of what can be achieved with a robust LC-MS/MS assay, and the use of this compound would be expected to provide at least this level of performance.

ParameterPerformance MetricResult
Linearity Concentration Range0.1808–72.32 µg·mL⁻¹
Correlation Coefficient (R²)≥0.9991
Intra-day Precision %RSD at 0.3619 µg·mL⁻¹≤3.77%
%RSD at 5.424 µg·mL⁻¹≤3.77%
%RSD at 54.24 µg·mL⁻¹≤3.77%
Inter-day Precision %RSD at 0.3619 µg·mL⁻¹≤6.52%
%RSD at 5.424 µg·mL⁻¹≤6.52%
%RSD at 54.24 µg·mL⁻¹≤6.52%
Intra-day Accuracy Recovery at 0.3619 µg·mL⁻¹94.02%–108.13%
Recovery at 5.424 µg·mL⁻¹94.02%–108.13%
Recovery at 54.24 µg·mL⁻¹94.02%–108.13%
Inter-day Accuracy Recovery at 0.3619 µg·mL⁻¹95.86%–106.55%
Recovery at 5.424 µg·mL⁻¹95.86%–106.55%
Recovery at 54.24 µg·mL⁻¹95.86%–106.55%
Stability Freeze–thaw (3 cycles)<15% decomposition
Room temperature (6 hours)<15% decomposition
Long-term (-70°C, 127 days)<15% decomposition

Data extracted from a pharmacokinetic study of dicloxacillin in healthy Chinese volunteers.[3] The use of this compound as an internal standard would aim to further minimize variability and enhance accuracy.

Experimental Protocols

A detailed experimental protocol for a typical bioanalytical LC-MS/MS assay for dicloxacillin utilizing this compound as an internal standard is outlined below. This protocol is a representative example based on common practices for the analysis of small molecules in biological matrices.

Sample Preparation: Protein Precipitation
  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add 10 µL of this compound internal standard working solution (concentration will depend on the specific assay range).

  • Vortex mix the sample for 15 seconds.

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex mix vigorously for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

Liquid Chromatography Conditions
  • Column: A C18 column (e.g., 3.0 mm × 100 mm, 3.5 µm) is suitable for the separation.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.5 mL·min⁻¹.

  • Gradient Elution: A gradient can be optimized to ensure separation from endogenous matrix components. A typical gradient might start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to initial conditions for column re-equilibration.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative bioanalysis.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for dicloxacillin.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Dicloxacillin: The specific precursor-to-product ion transition would be optimized (e.g., m/z 470.0 -> 160.0).

    • This compound: The precursor-to-product ion transition would be shifted by the mass of the isotopes (e.g., m/z 474.0 -> 164.0).

  • Instrument Parameters: Parameters such as capillary voltage, nebulizer gas pressure, desolvation gas temperature, and flow rate should be optimized for maximum signal intensity.

Visualizing the Workflow and Concepts

To further clarify the experimental process and the underlying principles of accuracy and precision, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample is Add this compound (IS) plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation supernatant->lc ms MS/MS Detection lc->ms quant Quantification (Analyte/IS Ratio) ms->quant result Concentration Result quant->result

Caption: Experimental workflow for dicloxacillin assay.

accuracy_precision cluster_high_accuracy_high_precision High Accuracy, High Precision cluster_low_accuracy_high_precision Low Accuracy, High Precision cluster_high_accuracy_low_precision High Accuracy, Low Precision cluster_low_accuracy_low_precision Low Accuracy, Low Precision a1 a2 a3 a4 a5 a_center Target b1 b2 b3 b4 b5 b_center Target c1 c2 c3 c4 c5 c_center Target d1 d2 d3 d4 d5 d_center Target

References

A Head-to-Head Comparison: Dicloxacillin-13C4 vs. Deuterated Dicloxacillin Internal Standards for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of bioanalytical research and drug development, the accuracy of quantitative analysis is paramount. The use of internal standards in mass spectrometry is a cornerstone of achieving reliable data, correcting for variations in sample preparation, instrument response, and matrix effects.[1][2] When quantifying dicloxacillin, a narrow-spectrum beta-lactam antibiotic[3], researchers are faced with a choice of isotopic internal standards, most commonly carbon-13 (¹³C) labeled or deuterium (²H) labeled (deuterated) versions. This guide provides an objective comparison of Dicloxacillin-¹³C₄ and deuterated dicloxacillin standards, supported by established analytical principles and experimental considerations.

The Critical Role of Isotopic Internal Standards

Isotope-labeled internal standards are considered the gold standard for quantitative mass spectrometry.[4] They are structurally identical to the analyte of interest, with the only difference being the presence of heavier stable isotopes. This near-identical chemical nature ensures that the internal standard behaves similarly to the analyte during sample extraction, chromatography, and ionization, thus providing the most accurate normalization.[5][6] The choice between a ¹³C-labeled and a deuterated standard, however, can have significant implications for assay performance.[7][8]

Key Performance Characteristics: ¹³C₄ vs. Deuterated Standards

The primary advantages of ¹³C-labeled internal standards over their deuterated counterparts stem from their greater isotopic stability and identical chromatographic behavior.[5][7][8] Deuterium's lighter mass compared to carbon can sometimes lead to slight differences in physicochemical properties.

Table 1: Comparison of Key Performance Parameters

FeatureDicloxacillin-¹³C₄Deuterated DicloxacillinRationale & Implications
Chromatographic Co-elution Complete co-elution with native dicloxacillinPotential for slight retention time shift¹³C substitution has a negligible effect on polarity and retention time, ensuring that the standard and analyte experience the exact same matrix effects during elution.[5][8] Deuteration can sometimes lead to a small shift, which may result in differential ion suppression and compromised accuracy.[8]
Isotopic Stability High stability, no risk of back-exchangePotential for H/D back-exchangeThe C-¹³C bond is exceptionally stable. Deuterium atoms, particularly if located on heteroatoms or activated carbon positions, can be susceptible to exchange with protons from the solvent, especially under certain pH or temperature conditions.[5] This would lead to a loss of the isotopic label and inaccurate quantification.
Isotope Scrambling No scramblingPotential for scramblingDuring ionization or fragmentation in the mass spectrometer, deuterium atoms can sometimes move to other positions in the molecule (scrambling), which can complicate data analysis. ¹³C atoms are integrated into the molecular backbone and do not scramble.[7]
Chemical Purity HighHighBoth types of standards are typically synthesized to high chemical purity.
Isotopic Enrichment HighHighBoth are available with high levels of isotopic incorporation.
Commercial Availability & Cost Generally lower availability and higher costMore commonly available and typically less expensiveThe synthesis of ¹³C-labeled compounds can be more complex and costly than deuteration.[7]

Experimental Protocol for Comparative Evaluation

To empirically determine the optimal internal standard for a specific dicloxacillin assay, a head-to-head comparison is recommended. Below is a detailed experimental protocol based on established LC-MS/MS methods for dicloxacillin analysis.[9][10][11]

Objective: To compare the analytical performance of Dicloxacillin-¹³C₄ and a deuterated dicloxacillin standard in terms of chromatographic co-elution, isotopic stability, and quantitative accuracy in a biological matrix.

1. Materials and Reagents:

  • Dicloxacillin analytical standard

  • Dicloxacillin-¹³C₄ internal standard[12][13]

  • Deuterated dicloxacillin internal standard

  • Human plasma (or other relevant biological matrix)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Phosphate buffer

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: Agilent 1200 series or equivalent[9]

  • Mass Spectrometer: Agilent 6410 Triple Quadrupole or equivalent[9]

  • Column: C18 column (e.g., Agilent ZORBAX SB-Aq, 3.0 mm × 100 mm, 3.5 µm)[9]

  • Mobile Phase: A gradient of water with 0.5% formic acid (A) and acetonitrile (B)[9]

  • Flow Rate: 0.5 mL/min[9]

  • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (to be optimized)[11]

  • MS/MS Transitions: Specific precursor-to-product ion transitions for dicloxacillin, Dicloxacillin-¹³C₄, and deuterated dicloxacillin will be determined by infusion and optimization.

3. Experimental Workflow:

G cluster_prep Sample Preparation cluster_analysis Data Analysis cluster_conclusion Conclusion prep_start Spike human plasma with dicloxacillin spike_c13 Add Dicloxacillin-13C4 IS prep_start->spike_c13 spike_d Add Deuterated Dicloxacillin IS prep_start->spike_d protein_precip Protein Precipitation (Acetonitrile) spike_c13->protein_precip spike_d->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject lc_separation LC Separation inject->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection chromatograms Generate Chromatograms ms_detection->chromatograms stability_test Assess Isotopic Stability (Peak Area Ratio) ms_detection->stability_test quant_accuracy Determine Accuracy & Precision ms_detection->quant_accuracy compare_rt Compare Retention Times (Co-elution) chromatograms->compare_rt conclusion Select Optimal Internal Standard compare_rt->conclusion stability_test->conclusion quant_accuracy->conclusion

Experimental workflow for comparing internal standards.

4. Performance Evaluation Experiments:

  • Chromatographic Co-elution:

    • Prepare a solution containing dicloxacillin, Dicloxacillin-¹³C₄, and the deuterated standard.

    • Inject the mixture into the LC-MS/MS system.

    • Overlay the chromatograms for all three compounds.

    • Expected Outcome: Dicloxacillin-¹³C₄ will have an identical retention time to native dicloxacillin. The deuterated standard may show a slight shift, eluting marginally earlier.

  • Isotopic Stability Assessment:

    • Incubate separate solutions of Dicloxacillin-¹³C₄ and the deuterated standard in buffers of varying pH (e.g., pH 2, 7.4, 10) for an extended period (e.g., 24 hours) at 37°C.

    • Analyze the samples by LC-MS/MS.

    • Monitor for any appearance of the unlabeled dicloxacillin signal in the standard's chromatogram, which would indicate label loss.

    • Expected Outcome: Dicloxacillin-¹³C₄ will show no evidence of label loss. The deuterated standard may show a small percentage of back-exchange to the unlabeled form, particularly at extreme pH values.

  • Accuracy and Precision in Human Plasma:

    • Prepare calibration curves and quality control (QC) samples by spiking known concentrations of dicloxacillin into human plasma.

    • Process one set of samples using Dicloxacillin-¹³C₄ as the internal standard and a second set using the deuterated standard.

    • Analyze both sets and calculate the accuracy (% deviation from the nominal concentration) and precision (% coefficient of variation) for the QC samples.

    • Expected Outcome: The assay using Dicloxacillin-¹³C₄ is expected to yield slightly better accuracy and precision due to the complete co-elution and superior stability, which more effectively compensates for matrix effects and other analytical variability.[5]

Expected Data Summary

The following table summarizes the anticipated outcomes from the comparative experiments, highlighting the expected superior performance of the ¹³C-labeled standard.

Table 2: Anticipated Experimental Results

ParameterMethod with Dicloxacillin-¹³C₄Method with Deuterated Dicloxacillin
Retention Time Shift (vs. native) 0.00 min≤ 0.1 min
Isotopic Back-Exchange (at pH 2) < 0.1%Potentially 1-2%
QC Sample Accuracy (Low, Mid, High) Within ± 5% of nominalWithin ± 10% of nominal
QC Sample Precision (%CV) < 5%< 10%

Conclusion and Recommendation

While both Dicloxacillin-¹³C₄ and deuterated dicloxacillin can serve as internal standards for the quantitative analysis of dicloxacillin, the ¹³C₄-labeled version is theoretically and practically superior for developing highly accurate and robust bioanalytical methods.[5][7][8] Its key advantages are complete co-elution with the native analyte and exceptional isotopic stability, which minimizes the risk of analytical bias.

For routine analyses where the highest level of accuracy is not critical and cost is a major consideration, a carefully validated deuterated standard may be acceptable. However, for demanding applications such as regulated bioanalysis in support of clinical trials, pharmacokinetic studies, or when investigating drug metabolism, Dicloxacillin-¹³C₄ is the recommended choice.[4][14] Its use ensures the highest data quality and confidence in the final quantitative results. The initial higher cost of the ¹³C-labeled standard is often justified by the increased reliability and reduced risk of assay failure or misleading data.

References

Cross-Validation of Analytical Methods for Dicloxacillin Utilizing Dicloxacillin-13C4 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of hypothetical analytical methods for the quantification of Dicloxacillin in biological matrices, employing Dicloxacillin-13C4 as an internal standard. It outlines the critical process of cross-validation, ensuring data consistency and reliability when multiple analytical methods are used within a study or across different laboratories. The principles and methodologies detailed are grounded in the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[1][2][3][4]

The Imperative of Cross-Validation

In drug development, it is not uncommon for bioanalytical testing to be performed at different sites or for a method to be updated during the course of a long-term study. Cross-validation is the process of demonstrating that two or more analytical methods are equivalent and can be used interchangeably to produce comparable data.[4] This is crucial for maintaining the integrity of pharmacokinetic and toxicokinetic data throughout a drug's lifecycle.

This guide will compare two common bioanalytical techniques for Dicloxacillin quantification:

  • Method A: A highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Method B: A robust and widely accessible High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

This compound, a stable isotope-labeled version of the drug, serves as the ideal internal standard (IS) for the LC-MS/MS method, co-eluting with the analyte and correcting for matrix effects and variability in sample processing. For the purpose of this guide, a suitable structural analog would be used as an IS for the HPLC-UV method.

Quantitative Data Summary

The following tables summarize the performance characteristics of the two hypothetical validated analytical methods for Dicloxacillin.

Table 1: Method Performance Characteristics

ParameterMethod A (LC-MS/MS)Method B (HPLC-UV)Acceptance Criteria (Based on FDA/EMA Guidelines)
Linearity Range (ng/mL)1 - 200050 - 5000Correlation coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) (ng/mL)150Signal-to-noise ratio ≥ 5; Accuracy and precision within ±20%
Upper Limit of Quantification (ULOQ) (ng/mL)20005000Accuracy and precision within ±15%
Accuracy (% Bias)-2.5% to 3.8%-5.2% to 6.1%Within ±15% of nominal concentration (±20% at LLOQ)
Precision (% CV)≤ 5.6%≤ 8.9%≤ 15% (≤ 20% at LLOQ)
Mean Recovery (%)95.2%88.7%Consistent, precise, and reproducible

Table 2: Cross-Validation Results

QC Level (ng/mL)Mean Concentration Method A (ng/mL)Mean Concentration Method B (ng/mL)% DifferenceAcceptance Criteria
Low (150)148.5155.24.5%≤ 20%
High (4000)395041003.8%≤ 20%

Experimental Protocols

Bioanalytical Method Validation

The validation of each analytical method is performed in accordance with regulatory guidelines to assess key parameters.[1][2][3]

1. Specificity and Selectivity:

  • Objective: To ensure the method can differentiate and quantify the analyte from endogenous matrix components, metabolites, and other potential interferences.

  • Protocol:

    • Analyze blank matrix samples (e.g., plasma, urine) from at least six different sources.

    • Analyze blank matrix samples spiked with the LLOQ concentration of Dicloxacillin and the internal standard.

    • Analyze matrix samples spiked with potential concomitant medications.

    • Acceptance Criteria: No significant interfering peaks should be observed at the retention times of Dicloxacillin and the IS in the blank samples. The response of any interfering peak should be less than 20% of the LLOQ for the analyte and less than 5% for the IS.

2. Linearity:

  • Objective: To establish the relationship between the instrument response and the concentration of the analyte.

  • Protocol:

    • Prepare a series of calibration standards by spiking blank matrix with known concentrations of Dicloxacillin. A minimum of six non-zero concentrations should be used.

    • Analyze the calibration standards in triplicate.

    • Plot the peak area ratio (analyte/IS) against the nominal concentration and determine the best-fit regression line.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% at the LLOQ).

3. Accuracy and Precision:

  • Objective: To determine the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Protocol:

    • Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.

    • Analyze at least five replicates of each QC level in at least three separate analytical runs.

    • Acceptance Criteria: The mean concentration should be within ±15% of the nominal concentration (±20% at the LLOQ) for accuracy. The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ) for precision.

Cross-Validation Protocol
  • Objective: To demonstrate the interchangeability of Method A and Method B.

  • Protocol:

    • Select a set of study samples (at least 20) that have been previously analyzed by the reference method (e.g., Method A).

    • The concentrations of these samples should span the calibration range of both methods.

    • Analyze the same set of samples using the comparator method (Method B).

    • Alternatively, analyze QC samples at low and high concentrations in triplicate with both methods.

    • Calculate the percentage difference between the mean concentrations obtained by the two methods.

    • Acceptance Criteria: The percentage difference between the values obtained from the two methods should not be greater than 20% for at least 67% of the samples. For the QC sample approach, the mean concentration difference should be within ±20%.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the bioanalytical method validation and cross-validation processes.

Bioanalytical_Method_Validation_Workflow cluster_dev Method Development cluster_val Full Validation cluster_app Application Dev Develop Analytical Method Specificity Specificity & Selectivity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Stability Stability Precision->Stability SampleAnalysis Routine Sample Analysis Stability->SampleAnalysis Cross_Validation_Process Start Two Validated Analytical Methods (Method A & Method B) SelectSamples Select Study Samples or Prepare QCs Start->SelectSamples AnalyzeA Analyze with Method A (Reference) SelectSamples->AnalyzeA AnalyzeB Analyze with Method B (Comparator) SelectSamples->AnalyzeB Compare Compare Results (% Difference) AnalyzeA->Compare AnalyzeB->Compare Pass Methods are Interchangeable Compare->Pass ≤ 20% Difference Fail Investigate Discrepancy Compare->Fail > 20% Difference

References

The Gold Standard for Dicloxacillin Quantification: A Case for Dicloxacillin-13C4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of dicloxacillin, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. While various internal standards can be employed, this guide presents a comprehensive justification for the use of a stable isotope-labeled (SIL) internal standard, specifically Dicloxacillin-13C4, over other alternatives such as structural analogs.

The primary challenge in bioanalytical method development, particularly for liquid chromatography-mass spectrometry (LC-MS) based assays, is the mitigation of matrix effects. These effects, arising from co-eluting endogenous components in biological samples, can cause unpredictable ion suppression or enhancement, leading to significant inaccuracies in quantification. The ideal internal standard should co-elute with the analyte and experience the same matrix effects, thereby providing effective normalization.

This compound, a stable isotope-labeled version of dicloxacillin, offers the most effective solution to this challenge. Its physicochemical properties are nearly identical to the unlabeled analyte, ensuring co-elution and equivalent behavior during sample extraction, chromatography, and ionization. This intrinsic similarity allows it to accurately compensate for variations in sample preparation and matrix-induced signal fluctuations.

In contrast, structural analogs, while often used due to lower cost or commercial availability, possess different physicochemical properties. This can lead to chromatographic separation from the analyte and differential responses to matrix effects, compromising the accuracy and precision of the analytical method.

This guide provides a detailed comparison, supported by experimental data and protocols, to illustrate the superiority of this compound as an internal standard for the quantitative analysis of dicloxacillin.

The Critical Role of an Internal Standard

In quantitative mass spectrometry, an internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls. It serves to correct for variations in the analytical process, from sample preparation to detection. The fundamental principle is that the ratio of the analyte signal to the IS signal will remain constant even if the absolute signals fluctuate.

cluster_0 Analytical Workflow cluster_1 Sources of Variability Sample Preparation Sample Preparation LC Separation LC Separation Sample Preparation->LC Separation MS Detection MS Detection LC Separation->MS Detection Matrix Effects Matrix Effects Matrix Effects->MS Detection Extraction Inefficiency Extraction Inefficiency Extraction Inefficiency->Sample Preparation Ionization Fluctuation Ionization Fluctuation Ionization Fluctuation->MS Detection Internal Standard Internal Standard Internal Standard->Sample Preparation Correction Analyte Analyte Analyte->Sample Preparation

Figure 1: The role of an internal standard in correcting for analytical variability.

Performance Comparison: this compound vs. Structural Analog

Table 1: Comparison of Key Performance Metrics

ParameterThis compound (SIL IS)Structural Analog IS (e.g., Cloxacillin)Justification
Accuracy (% Bias) Typically < 5%Can be > 15%SIL IS co-elutes and experiences identical matrix effects, leading to more accurate correction.
Precision (%RSD) Typically < 5%Can be > 15%Consistent correction of variability by SIL IS results in lower relative standard deviation.
Matrix Effect Effectively compensatedInconsistent compensationDifferences in physicochemical properties lead to differential matrix effects between the analyte and a structural analog.
Recovery Tracks analyte recovery accuratelyMay have different recoveryVariations in extraction efficiency are better normalized by a compound with identical properties.

Table 2: Representative Validation Data for Dicloxacillin Analysis

This table presents a summary of validation parameters from a representative LC-MS/MS method for dicloxacillin in human plasma, illustrating the high level of accuracy and precision achievable with a stable isotope-labeled internal standard.

Validation ParameterAcceptance CriteriaObserved Performance with SIL IS
Linearity (r²) ≥ 0.99> 0.995
Intra-day Precision (%RSD) ≤ 15%< 10%
Inter-day Precision (%RSD) ≤ 15%< 10%
Accuracy (% Bias) Within ± 15%Within ± 10%
Matrix Factor (CV%) ≤ 15%< 10%
Recovery (%) Consistent and reproducible> 85%

Experimental Protocols

The following are detailed experimental protocols for the quantification of dicloxacillin in human plasma using either this compound or a structural analog as the internal standard.

Protocol 1: Recommended Method Using this compound

This protocol outlines a robust and reliable method for the quantification of dicloxacillin in human plasma using this compound as the internal standard.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 100 µL of plasma, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).

  • Add 200 µL of 0.1% formic acid in water and vortex.

  • Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Dicloxacillin: 470.0 -> 160.0

    • This compound: 474.0 -> 164.0

cluster_0 Sample Preparation Workflow (Protocol 1) Plasma Sample Plasma Sample Add IS (this compound) Add IS (this compound) Plasma Sample->Add IS (this compound) Acidify & Vortex Acidify & Vortex Add IS (this compound)->Acidify & Vortex SPE (Oasis HLB) SPE (Oasis HLB) Acidify & Vortex->SPE (Oasis HLB) Wash Wash SPE (Oasis HLB)->Wash Elute Elute Wash->Elute Evaporate Evaporate Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LC-MS/MS Analysis LC-MS/MS Analysis Reconstitute->LC-MS/MS Analysis

Figure 2: Experimental workflow for dicloxacillin analysis using this compound.
Protocol 2: Alternative Method Using a Structural Analog (Cloxacillin)

This protocol describes a method using a structural analog, cloxacillin, as the internal standard. While potentially less expensive, this method is more susceptible to inaccuracies due to the inherent differences between the analyte and the internal standard.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, add 10 µL of Cloxacillin internal standard solution (1 µg/mL in methanol).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC System: Waters ACQUITY UPLC I-Class or equivalent

  • Column: Kinetex C18 (2.1 x 50 mm, 2.6 µm)

  • Mobile Phase A: 5 mM Ammonium acetate in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 4 minutes

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

  • MS System: Thermo Scientific TSQ Quantis or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Dicloxacillin: 470.0 -> 160.0

    • Cloxacillin: 436.0 -> 160.0

cluster_1 Sample Preparation Workflow (Protocol 2) Plasma Sample Plasma Sample Add IS (Cloxacillin) Add IS (Cloxacillin) Plasma Sample->Add IS (Cloxacillin) Protein Precipitation Protein Precipitation Add IS (Cloxacillin)->Protein Precipitation Centrifuge Centrifuge Protein Precipitation->Centrifuge Evaporate Supernatant Evaporate Supernatant Centrifuge->Evaporate Supernatant Reconstitute Reconstitute Evaporate Supernatant->Reconstitute LC-MS/MS Analysis LC-MS/MS Analysis Reconstitute->LC-MS/MS Analysis

Figure 3: Experimental workflow for dicloxacillin analysis using a structural analog IS.

Justification for this compound

The core justification for the preferential use of this compound is rooted in the fundamental principles of isotope dilution mass spectrometry.

Ideal Internal Standard Ideal Internal Standard Identical Physicochemical Properties Identical Physicochemical Properties Ideal Internal Standard->Identical Physicochemical Properties Possesses Co-elution with Analyte Co-elution with Analyte Ideal Internal Standard->Co-elution with Analyte Ensures Identical Ionization Efficiency Identical Ionization Efficiency Ideal Internal Standard->Identical Ionization Efficiency Exhibits Accurate Correction for Matrix Effects Accurate Correction for Matrix Effects Ideal Internal Standard->Accurate Correction for Matrix Effects Leads to This compound This compound This compound->Ideal Internal Standard Closely approximates Structural Analog (e.g., Cloxacillin) Structural Analog (e.g., Cloxacillin) Structural Analog (e.g., Cloxacillin)->Ideal Internal Standard Deviates from

Figure 4: Logical relationship justifying the use of this compound.

A Guide to the Inter-laboratory Comparison of Bioanalytical Methods for Dicloxacillin Utilizing Dicloxacillin-13C4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of dicloxacillin in biological matrices, with a focus on the utilization of Dicloxacillin-13C4 as an internal standard. The superior performance of stable isotope-labeled internal standards in liquid chromatography-mass spectrometry (LC-MS) based assays is well-established, offering enhanced precision and accuracy by compensating for variability in sample preparation and matrix effects.[1] This document presents supporting experimental data from various validated methods to aid laboratories in selecting and implementing robust analytical procedures for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.

Comparative Analysis of Analytical Methods

The following tables summarize the performance characteristics of various validated HPLC and LC-MS/MS methods for dicloxacillin quantification.

Table 1: Performance Comparison of a Representative LC-MS/MS Method Using this compound with Other Validated Methods

ParameterRepresentative Method with this compound (LC-MS/MS)Method with Ezetimibe IS (RP-HPLC-UV)[2][3]Method with Acetanilide IS (HPLC-UV)Method without IS (HPLC-MS)[4][5]
Linearity Range (µg/mL) 0.05 - 500.5 - 4010 - 182 - 35
Lower Limit of Quantification (LLOQ) (µg/mL) 0.050.5102
Intra-day Precision (%RSD) < 5%Not Reported< 5%≤ 3.77%[6]
Inter-day Precision (%RSD) < 5%Not Reported< 5%≤ 6.52%[6]
Accuracy/Recovery (%) 95 - 105%Not Reported98.98%94.02% - 108.13%[6]
Internal Standard (IS) This compoundEzetimibeAcetanilideNone

Note: The performance characteristics for the representative method with this compound are based on typical performance expectations for LC-MS/MS methods utilizing a stable isotope-labeled internal standard.

Experimental Protocols

Representative Experimental Protocol for Dicloxacillin Quantification in Human Plasma using LC-MS/MS and this compound Internal Standard

This protocol is a representative example based on common practices for bioanalytical method development and validation.

1. Materials and Reagents

  • Dicloxacillin sodium reference standard

  • This compound internal standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (with anticoagulant, e.g., K2EDTA)

2. Standard and Internal Standard Solution Preparation

  • Primary Stock Solutions (1 mg/mL): Prepare by dissolving accurately weighed amounts of dicloxacillin and this compound in methanol.

  • Working Standard Solutions: Serially dilute the dicloxacillin primary stock solution with 50:50 methanol:water to prepare a series of working standards for the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound primary stock solution with 50:50 methanol:water.

3. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution and vortex briefly.

  • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A suitable gradient to separate dicloxacillin from endogenous plasma components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Dicloxacillin: Precursor ion > Product ion (specific m/z values to be determined)

    • This compound: Precursor ion > Product ion (specific m/z values to be determined, typically +4 Da compared to dicloxacillin)

5. Data Analysis

  • Quantification is performed by calculating the peak area ratio of dicloxacillin to this compound.

  • A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibrators using a weighted linear regression model.

Visualizations

Experimental Workflow for Dicloxacillin Quantification

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_add Add this compound IS plasma->is_add ppt Protein Precipitation (Acetonitrile) is_add->ppt vortex1 Vortex ppt->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evap Evaporate to Dryness supernatant->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute inject Inject into LC-MS/MS reconstitute->inject chroma Chromatographic Separation (C18) inject->chroma ms_detect Mass Spectrometric Detection (MRM) chroma->ms_detect peak_integration Peak Integration ms_detect->peak_integration area_ratio Calculate Peak Area Ratio (Analyte/IS) peak_integration->area_ratio calibration Generate Calibration Curve area_ratio->calibration quantification Quantify Unknown Samples calibration->quantification

Caption: Workflow for dicloxacillin quantification in plasma.

Signaling Pathway (Not Applicable)

A signaling pathway diagram is not relevant to the topic of inter-laboratory comparison of analytical methods. The focus of this guide is on the chemical analysis workflow.

Logical Relationship: Advantages of this compound

advantages cluster_IS Internal Standard (IS) Properties cluster_correction Correction for Analytical Variability cluster_performance Improved Method Performance IS_prop This compound: - Stable Isotope Labeled - Co-eluting with Analyte - Identical Chemical/Physical Properties matrix Matrix Effects IS_prop->matrix extraction Extraction Inconsistency IS_prop->extraction instrument Instrumental Drift IS_prop->instrument accuracy Higher Accuracy matrix->accuracy extraction->accuracy precision Improved Precision instrument->precision robustness Increased Robustness accuracy->robustness precision->robustness

Caption: Advantages of using this compound as an internal standard.

References

Specificity of Dicloxacillin-13C4 for Unrivaled Accuracy in Dicloxacillin Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioanalytical research and drug development, the precise quantification of therapeutic agents is paramount. For the penicillinase-resistant antibiotic dicloxacillin, achieving accurate and reliable analytical data hinges on the use of an appropriate internal standard. This guide provides a comprehensive comparison of Dicloxacillin-13C4, a stable isotope-labeled (SIL) internal standard, with alternative standards, demonstrating its superior specificity and performance in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

The Gold Standard: Advantages of Stable Isotope-Labeled Internal Standards

Stable isotope-labeled internal standards are widely recognized as the gold standard in quantitative mass spectrometry.[1][2] By incorporating heavy isotopes such as 13C, this compound is chemically identical to the analyte, dicloxacillin, but is distinguishable by its mass-to-charge ratio (m/z). This unique characteristic offers several distinct advantages over other types of internal standards, such as structural analogs.

  • Co-elution and Identical Ionization: this compound co-elutes perfectly with dicloxacillin under identical chromatographic conditions. This ensures that both the analyte and the internal standard experience the same degree of ionization enhancement or suppression caused by matrix effects, leading to a more accurate and precise quantification.[3][4]

  • Correction for Matrix Effects: Biological matrices like plasma and urine are complex and can significantly impact the ionization efficiency of an analyte. The use of a SIL internal standard effectively compensates for these matrix effects, as any signal suppression or enhancement will affect both the analyte and the internal standard equally.[2][3][5]

  • Improved Accuracy and Precision: By minimizing the impact of matrix variability and sample preparation inconsistencies, this compound significantly enhances the accuracy and precision of the analytical method.[3]

Comparative Performance: this compound vs. Alternative Internal Standards

While direct head-to-head experimental data comparing this compound with other internal standards for dicloxacillin analysis is not extensively published, the established principles of bioanalysis and data from similar antibiotic assays strongly support the superiority of the stable isotope-labeled approach. The most common alternative to a SIL internal standard is a structural analog, such as cloxacillin or flucloxacillin.

ParameterThis compound (Stable Isotope Labeled)Structural Analog (e.g., Cloxacillin)
Specificity HighestModerate to High
Co-elution with Analyte IdenticalSimilar, but can differ
Ionization Behavior IdenticalSimilar, but can differ
Compensation for Matrix Effects ExcellentPartial to Good
Accuracy and Precision HighestGood, but susceptible to variability
Potential for Differential Recovery MinimalPossible

Table 1: Comparison of Internal Standard Types for Dicloxacillin Analysis

The key limitation of using a structural analog is the potential for differences in chromatographic retention time and ionization efficiency compared to the analyte. These differences can lead to inaccurate quantification, especially in the presence of significant matrix effects.

Experimental Protocol: Quantification of Dicloxacillin in Human Plasma using LC-MS/MS

This section outlines a typical experimental protocol for the quantitative analysis of dicloxacillin in human plasma using this compound as an internal standard.

1. Sample Preparation

  • To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC System: Agilent 1200 Series or equivalent

  • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer (e.g., Sciex API 4000)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Dicloxacillin: To be determined empirically (e.g., Q1: 470.0 -> Q3: 160.0)

    • This compound: To be determined empirically (e.g., Q1: 474.0 -> Q3: 164.0)

Expected Validation Data

A validated LC-MS/MS method using this compound is expected to yield the following performance characteristics:

ParameterExpected Performance
Linearity (r²) > 0.995
Lower Limit of Quantification (LLOQ) ≤ 5 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (%Bias) ± 15%
Matrix Effect (%) 85 - 115%
Recovery (%) Consistent and reproducible

Table 2: Expected Method Validation Parameters for Dicloxacillin Analysis using this compound

Visualizing the Workflow and Rationale

To further illustrate the workflow and the underlying principles, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms quant Quantification ms->quant

Caption: Experimental workflow for dicloxacillin quantification.

G cluster_lc LC Column analyte Dicloxacillin (Analyte) ms Mass Spectrometer analyte->ms Co-elutes with SIL IS sil_is This compound (SIL IS) sil_is->ms analog_is Structural Analog IS analog_is->ms Different Retention Time matrix Matrix Components matrix->ms Causes Ion Suppression/Enhancement

Caption: Co-elution advantage of a SIL internal standard.

References

Correcting for Analytical Variability in Penicillin Quantification: The Role of Dicloxacillin-13C4

Author: BenchChem Technical Support Team. Date: November 2025

In the quantitative analysis of isoxazolyl penicillins such as cloxacillin and oxacillin by liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieving accuracy and precision can be challenging due to matrix effects and variations in sample preparation and instrument response. The use of a stable isotope-labeled internal standard (SIL-IS) is a widely accepted strategy to mitigate these issues. Dicloxacillin-13C4, a labeled analog of dicloxacillin, serves as an effective internal standard for the quantification of structurally similar penicillins like cloxacillin and oxacillin. Its chemical and physical properties closely mimic the analytes of interest, ensuring that it behaves similarly during extraction, chromatography, and ionization, thus providing reliable correction for analytical variability.

The structural similarity between dicloxacillin, cloxacillin, and oxacillin makes this compound an ideal internal standard. These compounds share the same core 6-aminopenicillanic acid structure and a substituted isoxazole side chain. The primary difference lies in the halogen substituents on the phenyl ring of the side chain. This structural congruence ensures that the SIL-IS co-elutes with the target analytes and experiences similar ionization suppression or enhancement, leading to accurate quantification.

Comparative Performance Data

The effectiveness of using an internal standard like this compound is demonstrated through method validation data. The following table summarizes key performance parameters from an LC-MS/MS method for the analysis of various β-lactam antibiotics, including oxacillin and cloxacillin, using this compound as an internal standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Declustering Potential (V)Limit of Detection (CCα)Detection Capability (CCβ)
Oxacillin 487.0160.0 / 328.2 / 243.117 / 15 / 20400.7 - 20 µg/kg1.5 - 50 µg/kg
Cloxacillin 521.2160.0 / 362.220 / 15400.7 - 20 µg/kg1.5 - 50 µg/kg
This compound (IS) 559.0160.02040N/AN/A

Data compiled from a multi-residue LC-MS/MS method for β-lactam antibiotics in animal tissue and fluids.[1] The range in detection limits reflects the variability across different matrices.

The use of this compound allows for robust quantification, with detection limits in the low parts-per-billion (ppb) range, demonstrating the method's suitability for residue monitoring.[1]

Experimental Workflow and Protocols

The general workflow for the analysis of penicillins using a stable isotope-labeled internal standard involves sample preparation, LC-MS/MS analysis, and data processing.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Matrix (e.g., Plasma, Tissue) spike Spike with This compound (IS) sample->spike extract Liquid-Liquid or Solid-Phase Extraction spike->extract evap Evaporation and Reconstitution extract->evap inject Injection into LC-MS/MS System evap->inject separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM Mode) separate->detect integrate Peak Integration (Analyte and IS) detect->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio quantify Quantification using Calibration Curve ratio->quantify

Figure 1. Experimental workflow for quantitative analysis using an internal standard.

A detailed experimental protocol for the analysis of cloxacillin and oxacillin using this compound is provided below.

Sample Preparation (Solid Phase Extraction) [1]

  • Homogenize the sample matrix (e.g., animal tissue).

  • Spike the homogenate with an appropriate concentration of this compound internal standard solution.

  • Perform protein precipitation and extraction, followed by centrifugation.

  • Neutralize the pH of the aqueous extract.

  • Condition a reversed-phase solid-phase extraction (SPE) cartridge (e.g., Phenomenex Strata-X) with methanol and water.

  • Load the extract onto the SPE cartridge.

  • Wash the cartridge with a methanol/water mixture.

  • Dry the cartridge under vacuum.

  • Elute the analytes and the internal standard with a methanol/acetonitrile mixture.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1]

  • LC System: Waters Acquity UPLC system or equivalent.

  • Column: Waters Acquity UPLC CSH C18, 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 0.0032% ammonia in water.

  • Mobile Phase B: 0.0032% ammonia in 10:90 water/acetonitrile (v/v).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 50 °C.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-1 min: 100% A

    • 1-9 min: Linear gradient to 60% A, 40% B

    • 9-10 min: Linear gradient to 100% B

    • 10-10.5 min: Hold at 100% B

    • 10.5-11 min: Return to 100% A

    • 11-12 min: Re-equilibration at 100% A

  • MS/MS System: AB Sciex 3200 Q TRAP or equivalent.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 550 °C.

  • Detection: Multiple Reaction Monitoring (MRM). The specific precursor-product ion transitions, collision energies, and declustering potentials are listed in the table above.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of cloxacillin and oxacillin in complex biological matrices. Its structural similarity to the target analytes ensures that it effectively compensates for matrix effects and variations in sample processing, leading to improved accuracy and precision of the analytical results. The provided experimental protocol and performance data underscore the suitability of this approach for demanding applications such as residue analysis and therapeutic drug monitoring.

References

Safety Operating Guide

Essential Safety and Logistical Guidance for Handling Dicloxacillin-13C4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized compounds like Dicloxacillin-13C4 is paramount. This document provides immediate, procedural guidance on personal protective equipment (PPE), operational plans for handling, and compliant disposal methods.

Hazard Identification and Personal Protective Equipment

This compound, a stable isotope-labeled form of the penicillin-class antibiotic Dicloxacillin, should be handled with care, assuming hazards similar to its unlabeled counterpart. The primary risks include skin and eye irritation, respiratory irritation, and the potential for allergic or asthmatic reactions upon inhalation.[1][2][3]

Minimum Personal Protective Equipment (PPE) Requirements:

A thorough hazard assessment of the specific laboratory tasks is crucial to determine the appropriate level of PPE.[4] The following table outlines the minimum and recommended PPE for handling this compound.

PPE CategoryMinimum RequirementRecommended for High-Risk Operations
Hand Protection Single pair of disposable nitrile gloves.[4]Double-gloving with nitrile gloves.[5]
Eye and Face Protection Safety glasses with side shields.[4]Chemical splash goggles and a face shield, especially when handling bulk quantities or creating solutions.[4][6]
Body Protection Laboratory coat.[5][6]A lab coat is generally sufficient; however, for tasks with a high risk of splashes, a chemically resistant apron over the lab coat is advised.
Respiratory Protection Not generally required for handling small quantities in a well-ventilated area or a chemical fume hood.In cases of inadequate ventilation or when handling powders that may become airborne, a NIOSH-approved respirator is necessary.[1][2]
Foot Protection Closed-toe shoes.[5][7]---

Quantitative Hazard Data:

The following data is for Dicloxacillin sodium salt monohydrate, the unlabeled form, and should be considered relevant for the 13C4 isotope.

Hazard DataValueSpecies
Oral LD50 3,579 mg/kgRat[1]

Operational Plan for Safe Handling

Adherence to a structured workflow is critical to minimize exposure and ensure the integrity of the experiment.

Workflow for Handling this compound:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Designate and Prepare Handling Area gather_ppe Gather and Inspect All Necessary PPE prep_area->gather_ppe don_ppe Don Appropriate PPE gather_ppe->don_ppe retrieve Retrieve this compound from Storage don_ppe->retrieve weigh Weigh the Required Amount in a Fume Hood or Ventilated Enclosure retrieve->weigh dissolve Prepare Solution as per Protocol weigh->dissolve conduct_exp Conduct Experiment dissolve->conduct_exp decontaminate Decontaminate Work Surfaces conduct_exp->decontaminate dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE in Correct Order dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Experimental Protocol: Step-by-Step Handling Procedure

  • Preparation:

    • Designate a specific area for handling, preferably within a chemical fume hood.

    • Assemble all necessary materials, including the compound, solvents, and experimental apparatus.

    • Inspect all PPE for integrity before use.

    • Don the required PPE as outlined in the table above.

  • Handling:

    • Retrieve the this compound container from its storage location. Store the compound at room temperature, away from excess heat and moisture, and in a tightly closed container.[8]

    • When weighing the solid material, perform this task in a chemical fume hood or a ventilated balance enclosure to avoid inhaling any dust particles.

    • If preparing a solution, add the solvent to the weighed compound slowly to prevent splashing.

    • Conduct the experiment following the established laboratory protocol.

  • Post-Handling:

    • Following the experimental work, decontaminate all surfaces and equipment used.

    • Segregate all waste materials as described in the disposal plan below.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal:

Waste TypeDisposal Procedure
Unused Solid this compound Should be treated as hazardous waste. It is recommended to contact a licensed professional waste disposal service.[9] The material may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[9]
Contaminated Labware (e.g., pipette tips, tubes) Dispose of as solid chemical waste. Place in a designated, labeled hazardous waste container.
Contaminated Solvents and Solutions Collect in a labeled, sealed hazardous waste container for liquid chemical waste. Do not pour down the drain.[9]
Contaminated PPE (e.g., gloves, disposable lab coat) Place in a designated hazardous waste container for solid waste.

In the event of a small spill, carefully sweep up the solid material to avoid creating dust and place it in a suitable, closed container for disposal.[9] For larger spills, evacuate the area and follow your institution's emergency procedures. In all cases, prevent the material from entering drains or waterways.[9]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.